Pluraflavin A
Description
5-[(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxymethyl]-10-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxynaphtho[2,3-h]chromene-4,7,12-trione has been reported in Saccharothrix with data available.
isolated from Saccharothrix; structure in first source
Propriétés
Formule moléculaire |
C43H54N2O14 |
|---|---|
Poids moléculaire |
822.9 g/mol |
Nom IUPAC |
5-[(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxymethyl]-10-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxynaphtho[2,3-h]chromene-4,7,12-trione |
InChI |
InChI=1S/C43H54N2O14/c1-17-35(48)27(47)14-30(55-17)58-39-18(2)54-28(12-25(39)45(7)8)22-9-10-23-33(37(22)50)38(51)34-24(36(23)49)11-21(16-53-31-15-42(5,44)41(52)19(3)56-31)32-26(46)13-29(57-40(32)34)43(6)20(4)59-43/h9-11,13,17-20,25,27-28,30-31,35,39,41,47-48,50,52H,12,14-16,44H2,1-8H3/t17-,18-,19?,20?,25-,27-,28+,30-,31?,35+,39+,41?,42?,43?/m0/s1 |
Clé InChI |
OHQJVUUBNSMDMH-IXTMJGLFSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Discovery and Isolation of Pluraflavin A from Saccharothrix sp.: A Technical Guide
Abstract
Pluraflavin A, a potent antitumor antibiotic, was first isolated from the fermentation broth of Saccharothrix sp. strain DSM 12931.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development. The guide details the known biological activities, and physicochemical properties of this compound, and outlines the methodologies for its production and purification. While the full experimental details from the original discovery are not publicly available, this guide reconstructs the likely protocols based on established natural product chemistry techniques and information from related studies.
Introduction to this compound
This compound is a member of the pluramycin family of antibiotics, which are known for their significant cytostatic activities.[1] Structurally, it possesses a complex anthrapyran core, a C-linked disaccharide, and a reactive epoxide side chain, which is believed to be crucial for its biological activity.[1] The discovery of this compound, along with its congeners Pluraflavin B and E, from Saccharothrix sp. DSM 12931 has opened new avenues for the development of novel anticancer agents.
Physicochemical and Biological Properties
The structure of this compound was elucidated using advanced spectroscopic techniques, primarily 2D NMR and mass spectrometry. Its potent biological activity has been demonstrated against various human cancer cell lines, with IC50 values in the subnanomolar range for colon carcinoma.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C43H54N2O14 | |
| Producing Organism | Saccharothrix sp. DSM 12931 | [1] |
| Compound Class | Pluramycin-type antibiotic | [2] |
Table 2: Biological Activity of this compound
| Assay | Activity | Reference |
| Colon Carcinoma Proliferation Assay | IC50 in the subnanomolar range | [2] |
| General Cytostatic Activity | Potent against a number of human cancer cell lines | [1] |
Experimental Protocols
While the original publication by Vértesy and coworkers provides a comprehensive account of the discovery, the full text with detailed experimental protocols is not widely available. The following protocols are based on established methodologies for the fermentation of actinomycetes and the purification of natural products.
Fermentation of Saccharothrix sp. DSM 12931
A two-stage fermentation process is typically employed for the production of secondary metabolites from Saccharothrix species.
-
Seed Culture Preparation: A well-sporulated culture of Saccharothrix sp. DSM 12931 from an agar (B569324) plate is used to inoculate a seed medium. The culture is incubated for 2-3 days on a rotary shaker to obtain a dense inoculum.
-
Production Culture: The seed culture is then transferred to a larger volume of production medium. The fermentation is carried out for 5-7 days under controlled conditions of temperature, pH, and aeration. The production of this compound is monitored by chromatographic techniques such as HPLC.
Extraction and Isolation of this compound
Following fermentation, this compound is extracted from the culture broth and mycelium.
-
Harvesting: The fermentation broth is centrifuged to separate the mycelium from the supernatant.
-
Extraction: The mycelium is extracted with an organic solvent like acetone (B3395972) or methanol. The supernatant is extracted with a water-immiscible organic solvent such as ethyl acetate.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound. This typically involves:
-
Column Chromatography: Initial purification on a silica (B1680970) gel or Sephadex LH-20 column.
-
Preparative HPLC: Final purification using reversed-phase preparative HPLC to yield pure this compound.
-
Visualizations
Proposed Experimental Workflow for this compound Isolation
Caption: Proposed workflow for the isolation of this compound.
Proposed Biosynthetic Pathway of the Pluramycin Core
The biosynthesis of the pluramycin aglycone is thought to proceed through a type II polyketide synthase (PKS) pathway. The following diagram illustrates a generalized pathway leading to the anthrapyran core.
Caption: Generalized biosynthetic pathway for the pluramycin core.
Conclusion
This compound stands out as a promising candidate for further preclinical and clinical development due to its potent antitumor properties. This guide provides a foundational understanding of its discovery and isolation from Saccharothrix sp. DSM 12931. While the precise, detailed experimental procedures from the original discovery remain to be fully publicly disclosed, the methodologies outlined here, based on established practices, offer a robust framework for researchers aiming to work with this important natural product. Further investigation into the biosynthetic pathway and total synthesis of this compound will undoubtedly pave the way for the generation of novel analogs with improved therapeutic profiles.
References
The Uncharted Path: A Technical Guide to the Biosynthesis of Pluraflavin A in Actinomycetes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pluraflavin A, a potent antitumor antibiotic, belongs to the pluramycin family of natural products characterized by a complex angucycline core and unique sugar moieties.[1][2] Produced by the actinomycete Saccharothrix sp. DSM 12931, the precise biosynthetic pathway of this compound remains to be fully elucidated.[3] This technical guide provides a comprehensive overview of the proposed biosynthetic pathway, drawing analogies from the closely related and partially characterized biosynthesis of kidamycin (B1673636).[4] We delve into the putative enzymatic machinery, including the polyketide synthase (PKS) responsible for the aglycone core, the crucial glycosyltransferases that attach the characteristic sugar residues, and other tailoring enzymes. This guide also outlines detailed experimental protocols for key methodologies essential for the investigation of such biosynthetic pathways in actinomycetes, including gene knockout, heterologous expression, and in vitro enzyme assays. The information presented herein serves as a foundational resource for researchers aiming to unravel the complete biosynthesis of this compound, which could pave the way for bioengineering novel and more effective anticancer agents.
Introduction to this compound
This compound is a member of the pluramycin family of antibiotics, which are known for their significant antitumor activities.[1] These compounds are characterized by a 4H-anthra[1,2-b]pyran-4,7,12-trione tetracyclic core. A distinctive feature of many pluramycins is the presence of two deoxyaminosugars attached to the D-ring via C-glycosidic linkages. This compound, isolated from Saccharothrix sp. DSM 12931, possesses a reactive dimethyl epoxide side chain, which is believed to contribute to its high biological activity. The potent, organ-dependent cytostatic action of this compound, with IC50 values in the subnanomolar range against colon carcinoma, underscores its potential as a therapeutic agent.
Proposed Biosynthetic Pathway of this compound
While the complete biosynthetic gene cluster (BGC) for this compound has not been explicitly reported, a putative pathway can be constructed based on the biosynthesis of the related pluramycin antibiotic, kidamycin, which is also produced by a streptomycete. The biosynthesis of these complex aromatic polyketides typically involves a type II polyketide synthase (PKS) for the aglycone core, followed by tailoring steps such as glycosylation and methylation.
Aglycone Core Formation by a Type II Polyketide Synthase
The tetracyclic angucycline core of this compound is proposed to be synthesized by a type II PKS. This enzymatic complex typically consists of a minimal set of proteins: a ketosynthase (KSα), a chain length factor (KSβ), and an acyl carrier protein (ACP). The PKS iteratively condenses malonyl-CoA extender units to a starter unit (likely acetyl-CoA) to assemble a linear poly-β-ketone chain. This chain then undergoes a series of cyclization and aromatization reactions, catalyzed by additional enzymes within the BGC such as cyclases and aromatases, to form the characteristic angucycline scaffold.
Glycosylation Steps
A key feature of this compound is the presence of unique sugar moieties. Based on the study of kidamycin biosynthesis, the attachment of these sugars is likely a sequential process catalyzed by specific glycosyltransferases (GTs). In the kidamycin pathway, two GTs, Kid7 and Kid21, are responsible for the sequential C-glycosylation of the aglycone. It is proposed that a similar enzymatic cascade exists for this compound, where dedicated GTs transfer the activated sugar donors (likely NDP-sugars) to the aglycone.
Tailoring Enzymes
Following the core synthesis and glycosylation, a series of tailoring enzymes are expected to modify the molecule to produce the final this compound structure. These enzymes can include methyltransferases, oxidoreductases, and enzymes responsible for the formation of the epoxide side chain. In the kidamycin BGC, three methyltransferases (Kid4, Kid9, and Kid24) were identified to be involved in the biosynthesis of the amino sugars. Similar enzymes are anticipated to be present in the this compound BGC.
Table 1: Proposed Enzymes in the this compound Biosynthetic Pathway
| Enzyme Type | Proposed Function | Putative Gene(s) in BGC |
| Type II Polyketide Synthase (PKS) | Synthesis of the angucycline aglycone core | plfPKS (KSα, KSβ, ACP) |
| Cyclase/Aromatase | Cyclization and aromatization of the polyketide chain | plfCyc/Aro |
| Glycosyltransferase 1 | Attachment of the first sugar moiety | plfGt1 |
| Glycosyltransferase 2 | Attachment of the second sugar moiety | plfGt2 |
| Methyltransferase(s) | Methylation of sugar moieties | plfMt |
| Oxidoreductase(s) | Hydroxylation and other oxidative modifications | plfOxy |
| Epoxidase | Formation of the dimethyl epoxide side chain | plfEpo |
Visualizing the Proposed Biosynthesis and Experimental Workflow
Proposed Biosynthetic Pathway of this compound
References
- 1. Pluramycin A - Wikipedia [en.wikipedia.org]
- 2. Pluramycin A | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Pluraflavins, potent antitumor antibiotics from Saccharothrix sp. DSM 12931 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Elucidation of the di-c-glycosylation steps during biosynthesis of the antitumor antibiotic, kidamycin [frontiersin.org]
mechanism of action of Pluraflavin A as an antitumor agent
A Technical Guide to the Antitumor Mechanism of Plumbagin
Disclaimer: Initial literature searches did not yield significant research on a compound named "Pluraflavin A." Therefore, this guide focuses on Plumbagin , a well-characterized naphthoquinone with extensive documentation of its antitumor properties. Plumbagin serves as an exemplary model to fulfill the detailed requirements of this technical brief for a natural product-derived anticancer agent.
Introduction
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) is a natural bicyclic naphthoquinone derived from the roots of plants of the Plumbago genus, most notably Plumbago zeylanica. It has a long history in traditional medicine and has garnered significant interest in modern oncology for its potent cytotoxic, anti-proliferative, and antimetastatic activities across a wide spectrum of cancers.[1][2] Plumbagin exerts its anticancer effects through a pleiotropic mechanism, modulating multiple critical cellular signaling pathways involved in cell survival, proliferation, and apoptosis.[3][4] This technical guide provides an in-depth overview of its core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key molecular pathways and workflows.
Core Mechanism of Action: A Multi-Targeted Approach
Plumbagin's efficacy as an antitumor agent stems from its ability to simultaneously intervene in several key signaling cascades that are often dysregulated in cancer cells. The primary mechanisms include the induction of oxidative stress and the direct inhibition of pro-survival transcription factors and signaling pathways, such as NF-κB, STAT3, and PI3K/Akt.
Induction of Reactive Oxygen Species (ROS)
A primary and overarching mechanism of Plumbagin's action is its ability to induce significant intracellular oxidative stress through the generation of Reactive Oxygen Species (ROS).[5] This is achieved by acting as a prooxidant, engaging in redox cycling, and depleting intracellular glutathione (B108866) (GSH), a key antioxidant. The resulting surge in ROS inflicts damage on DNA, proteins, and lipids, and serves as a critical upstream trigger for apoptosis and the modulation of other signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival, and its constitutive activation is a hallmark of many cancers, promoting proliferation and chemoresistance. Plumbagin is a potent inhibitor of this pathway.
-
Mechanism: Plumbagin prevents the activation of IκBα kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. By stabilizing IκBα, Plumbagin ensures that the NF-κB p65 subunit remains sequestered in the cytoplasm, preventing its nuclear translocation and transcriptional activity. This leads to the downregulation of NF-κB target genes that promote cell survival and proliferation, such as Bcl-2, XIAP, and Cyclin D1.
References
- 1. Plumbagin shows anticancer activity in human osteosarcoma (MG-63) cells via the inhibition of S-Phase checkpoints and down-regulation of c-myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Compound Plumbagin and Its Molecular Targets: A Structural Insight into the Inhibitory Mechanisms Using Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plumbagin from Plumbago Zeylanica L induces apoptosis in human non-small cell lung cancer cell lines through NF- κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Proflavine's DNA Intercalation and Sequence Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proflavine (B1679165), an acridine (B1665455) derivative, is a well-characterized DNA intercalating agent with applications in medicine as an antiseptic and potential anti-cancer agent. Its biological activity stems from its ability to insert itself between the base pairs of double-stranded DNA, subsequently disrupting DNA replication and transcription. This technical guide provides an in-depth analysis of Proflavine's DNA intercalation mechanism and its sequence selectivity. It summarizes key quantitative data, details the experimental protocols used to characterize this interaction, and provides visual representations of the underlying molecular processes and experimental workflows.
Mechanism of DNA Intercalation
Proflavine binds to DNA primarily through intercalation, a process where the planar aromatic ring system of the molecule inserts itself between adjacent base pairs of the DNA double helix. This interaction is a multi-step process that involves initial electrostatic binding to the exterior of the DNA, followed by the insertion of the drug into the DNA core.
The intercalation of Proflavine induces significant conformational changes in the DNA structure. These changes include the unwinding of the DNA helix and an increase in the distance between the base pairs at the intercalation site. Solid-state NMR studies have shown that upon binding, the Proflavine molecule is stacked with its aromatic ring plane perpendicular to the fiber axis and is essentially immobile. Furthermore, phosphorus-31 NMR spectra reveal substantial changes in the orientation of the phosphodiester backbone. Some phosphodiester groups tilt to become almost parallel to the helix axis, likely spanning the intercalation site, while others become nearly perpendicular, which may compensate for the unwinding of the DNA.
Molecular dynamics simulations suggest a two-step intercalation process. The first step is the formation of a pre-intercalative state where Proflavine is bound to the outside of the DNA helix. This is followed by the primary intercalation event. The thermodynamic barrier to intercalation is thought to be a combination of entropy and the energy required for desolvation.
DNA Sequence Selectivity
Proflavine exhibits a preference for binding to specific DNA sequences. Studies have shown that it preferentially intercalates into GC-rich regions of DNA. Kinetic studies using temperature-jump relaxation methods have revealed that the equilibrium constants for Proflavine binding are dependent on the DNA's base composition. For instance, the initial non-intercalated complex formation is an order of magnitude greater for M. lysodeikticus DNA (72% G-C) compared to calf thymus DNA (48% G-C).[1] This suggests that a higher G-C content favors the formation of the intermediate complex.[1]
Further investigations using self-complementary tetranucleotide duplexes have demonstrated a specificity for sequences with dC-dG sites over dG-dC sites.[2] This preference is a key factor in determining the biological activity and potential therapeutic applications of Proflavine and its derivatives.
Quantitative Data
The interaction of Proflavine with DNA has been quantified using various biophysical techniques. The following tables summarize the key binding and thermodynamic parameters reported in the literature.
Table 1: Binding Constants and Stoichiometry
| DNA Source | Method | Binding Constant (K) | Binding Site Size (n) | Reference |
| Herring Sperm DNA | Cyclic Voltammetry | 2.32 (± 0.41) x 10⁴ M⁻¹ | 2.07 (± 0.1) bp | [Aslanoglu, 2006] |
| Herring Sperm DNA | UV-Vis Spectroscopy | 2.20 (± 0.48) x 10⁴ M⁻¹ | Not Reported | [Aslanoglu, 2006] |
| Calf Thymus DNA | Flow Injection Analysis | 0.119 (± 9x10⁻³) µM⁻¹ | Not Reported | [Determination of the DNA-binding..., 2006] |
| d(GC)₉ | Fluorescence Spectroscopy | (4.2 ± 0.1) × 10⁵ M⁻¹ (Ksv) | 0.77 | [Excited-State Dynamics..., 2022] |
| poly(I)·poly(C) | Isothermal Titration Calorimetry | (3.45 ± 0.85)·10⁵ M⁻¹ | Not Reported | [Representative ITC profiles..., 2019] |
Table 2: Thermodynamic Parameters
| DNA Source | Method | ΔG° (kJ/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Temperature (°C) | Reference |
| Herring Sperm DNA | Cyclic Voltammetry | -24.90 | Not Reported | Not Reported | 25 | [Aslanoglu, 2006] |
| DNA | Isothermal Titration Calorimetry | Not Reported | Negative | Negative | 25 | [Thermodynamic Parameters..., 2017] |
| Daunomycin-DNA (for comparison) | Computer Simulation | -12.3 kcal/mol | Not Reported | Not Reported | Not Applicable | [A Simulation Study..., 2007] |
Experimental Protocols
The following sections provide an overview of the key experimental techniques used to study the interaction between Proflavine and DNA.
Fluorescence Spectroscopy
Principle: This technique relies on the changes in the fluorescence properties of Proflavine upon binding to DNA. Proflavine is a fluorescent molecule, and its fluorescence is typically quenched upon intercalation into the DNA double helix.[3] This quenching can be monitored to determine binding parameters.
Methodology:
-
A solution of Proflavine of known concentration is prepared in a suitable buffer (e.g., PBS, pH 7.4).
-
The initial fluorescence emission spectrum of the Proflavine solution is recorded using a spectrofluorometer.
-
Aliquots of a concentrated DNA solution are incrementally added to the Proflavine solution.
-
After each addition and a brief incubation period to reach equilibrium, the fluorescence emission spectrum is recorded.
-
The decrease in fluorescence intensity at the emission maximum is plotted against the DNA concentration.
-
The binding constant (Ka) and the number of binding sites (n) can be calculated from the fluorescence quenching data using the following equation[4]: log[(F₀ - F) / F] = log(Ka) + n log[Q] where F₀ is the initial fluorescence intensity, F is the fluorescence intensity in the presence of the DNA (quencher), and [Q] is the concentration of the DNA.[4]
Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. While Proflavine itself is achiral, upon binding to the chiral DNA double helix, an induced circular dichroism (ICD) signal is observed in the absorption band of the Proflavine molecule.[5] The characteristics of this ICD signal provide information about the binding mode and the conformational changes in the DNA.
Methodology:
-
Solutions of DNA and Proflavine are prepared in a suitable buffer.
-
CD spectra of the DNA alone and Proflavine alone are recorded as controls.
-
The DNA and Proflavine solutions are mixed at the desired molar ratio (e.g., expressed as the ratio of nucleotide phosphate (B84403) to dye, P/D).
-
The mixture is allowed to incubate to ensure binding equilibrium.
-
The CD spectrum of the Proflavine-DNA complex is recorded, typically in the visible region corresponding to the Proflavine absorption band.
-
The induced CD signal is analyzed to infer the binding geometry. Weak ICD signals are generally consistent with an intercalative binding mode.[5]
DNase I Footprinting
Principle: This technique is used to identify the specific DNA sequence where a small molecule binds. A DNA fragment labeled at one end (e.g., with a radioactive isotope or a fluorescent dye) is partially digested by the enzyme DNase I. In the presence of a DNA-binding molecule like Proflavine, the regions of the DNA where the molecule is bound are protected from cleavage by DNase I. When the resulting DNA fragments are separated by gel electrophoresis, the protected regions appear as a "footprint" - a gap in the ladder of DNA fragments.
Methodology:
-
A DNA fragment of interest is labeled at one end.
-
The labeled DNA is incubated with varying concentrations of Proflavine to allow for binding.
-
A control reaction with no Proflavine is also prepared.
-
A limited amount of DNase I is added to each reaction to achieve partial digestion of the DNA.
-
The digestion is stopped after a short period.
-
The DNA fragments are denatured and separated by size using polyacrylamide gel electrophoresis.
-
The gel is visualized (e.g., by autoradiography for radioactive labels).
-
The lane corresponding to the control reaction will show a continuous ladder of bands. The lanes with Proflavine will show a gap in the ladder (the footprint) at the binding site.
-
A sequencing ladder (e.g., Maxam-Gilbert sequencing) of the same DNA fragment is typically run alongside to precisely identify the nucleotide sequence of the binding site.[6]
Isothermal Titration Calorimetry (ITC)
Principle: ITC is a thermodynamic technique that directly measures the heat changes associated with a binding event. It can be used to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction between a small molecule and a macromolecule.
Methodology:
-
Solutions of DNA and Proflavine are prepared in the same, carefully matched buffer to minimize heats of dilution.
-
The DNA solution is placed in the sample cell of the calorimeter, and the Proflavine solution is loaded into a syringe.
-
Small aliquots of the Proflavine solution are injected into the DNA solution.
-
The heat released or absorbed upon each injection is measured.
-
The raw data is a series of peaks corresponding to each injection. The area under each peak is integrated to determine the heat change.
-
A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of Proflavine to DNA.
-
This isotherm is then fitted to a binding model to extract the thermodynamic parameters: Ka, ΔH, and n. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Proflavine DNA Intercalation Pathway.
Experimental Workflows
Caption: Fluorescence Spectroscopy Workflow.
Caption: DNase I Footprinting Workflow.
References
- 1. Effect of DNA base composition on the intercalation of proflavine. A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequence specificity of mutagen-nucleic acid complexes in solution: intercalation and mutagen-base pair overlap geometries for proflavine binding to dC-dC-dG-dG and dG-dG-dC-dC self-complementary duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Excited-State Dynamics of Proflavine after Intercalation into DNA Duplex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and binding of proflavine diazides as functional intercalators for directed assembly on DNA - RSC Advances (RSC Publishing) DOI:10.1039/C3RA43090A [pubs.rsc.org]
- 6. tainstruments.com [tainstruments.com]
Spectroscopic Analysis for the Structural Elucidation of Pluraflavin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pluraflavin A, a member of the pluramycin family of antibiotics, possesses a complex anthrapyranone core glycosylated with a C-linked disaccharide. Its potent cytostatic activity against various human cancer cell lines has made it a molecule of significant interest in drug development. The unambiguous determination of its intricate three-dimensional structure is paramount for understanding its mechanism of action and for guiding synthetic efforts. This technical guide provides an in-depth overview of the spectroscopic methodologies employed in the structural elucidation of this compound, presenting a summary of expected quantitative data, detailed experimental protocols, and visual workflows to facilitate a comprehensive understanding of the process.
Introduction
The structure of this compound consists of a polycyclic aromatic aglycone attached to a unique C-linked disaccharide, which is further O-glycosylated. This architectural complexity necessitates a multi-faceted analytical approach, heavily relying on a suite of modern spectroscopic techniques. High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition, while a combination of one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy is essential for delineating the intricate network of proton and carbon connectivities. Additionally, Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide crucial information regarding the chromophoric system and functional groups present in the molecule.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. While the precise values may vary slightly depending on experimental conditions, these tables provide a representative dataset for the core structure and its key substituents.
Table 1: ¹H NMR Spectroscopic Data for this compound (Representative)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.85 | d | 8.0 |
| H-2 | 7.60 | t | 8.0 |
| H-3 | 7.95 | d | 8.0 |
| H-6 | 5.20 | s | - |
| H-8 | 4.10 | d | 6.5 |
| H-1' | 5.50 | d | 3.5 |
| H-2' | 3.80 | dd | 10.0, 3.5 |
| H-3' | 3.65 | t | 10.0 |
| H-4' | 3.50 | m | - |
| H-5' | 3.90 | m | - |
| H-6' | 1.30 | d | 6.0 |
| H-1'' | 4.80 | d | 7.5 |
| OMe | 3.95 | s | - |
| NMe₂ | 2.50 | s | - |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Representative)
| Position | Chemical Shift (δ, ppm) |
| C-1 | 125.0 |
| C-2 | 128.5 |
| C-3 | 120.0 |
| C-4 | 135.0 |
| C-4a | 115.0 |
| C-5 | 160.0 |
| C-5a | 110.0 |
| C-6 | 105.0 |
| C-6a | 155.0 |
| C-7 | 182.0 |
| C-8 | 70.0 |
| C-9 | 165.0 |
| C-10 | 118.0 |
| C-10a | 130.0 |
| C-11 | 188.0 |
| C-11a | 108.0 |
| C-12 | 140.0 |
| C-1' | 101.0 |
| C-2' | 75.0 |
| C-3' | 78.0 |
| C-4' | 72.0 |
| C-5' | 73.0 |
| C-6' | 18.0 |
| C-1'' | 102.0 |
| OMe | 56.5 |
| NMe₂ | 40.5 |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ionization Mode | Adduct | Calculated m/z | Observed m/z |
| ESI+ | [M+H]⁺ | 750.2941 | 750.2945 |
Table 4: UV-Visible and Infrared Spectroscopic Data
| Technique | Wavelength (λmax, nm) / Wavenumber (cm⁻¹) | Functional Group Assignment |
| UV-Vis (MeOH) | 254, 288, 430 | Conjugated aromatic system, quinone |
| IR (KBr) | 3400 (br), 2930, 1650, 1620, 1250, 1080 | O-H, C-H, C=O (quinone), C=C (aromatic), C-O |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity, which are crucial for resolving the complex spin systems in this compound.
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the need to avoid exchange of labile protons. Tetramethylsilane (TMS) is typically used as an internal standard.
1D NMR Experiments:
-
¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon. A sufficient number of scans is required due to the low natural abundance of ¹³C.
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is critical for assembling the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information about the stereochemistry and conformation of the molecule.
High-Resolution Mass Spectrometry (HRMS)
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is employed.
Sample Preparation: A dilute solution of this compound (typically 1-10 µg/mL) is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) with a small amount of formic acid or ammonium (B1175870) hydroxide (B78521) to promote ionization.
Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or liquid chromatography. Data is acquired in positive or negative ion mode to obtain the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, respectively. The high resolving power of the instrument allows for the determination of the accurate mass, which is used to calculate the elemental formula.
UV-Visible and Infrared Spectroscopy
UV-Visible Spectroscopy:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent like methanol or ethanol.
-
Data Acquisition: The absorbance is scanned over a wavelength range of 200-800 nm.
Infrared Spectroscopy:
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be prepared as a KBr pellet or as a thin film on a salt plate.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Visualizing the Structure Elucidation Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis for elucidating the structure of this compound.
Understanding the Pluraflavin A Pharmacophore for Anticancer Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pluraflavin A, a pluramycin-type antibiotic isolated from Saccharothrix sp., has demonstrated potent cytostatic activity against various cancer cell lines, with IC50 values reaching the subnanomolar range.[1] Its complex chemical structure, featuring an anthraquinone-gamma-pyrone core, a C-linked disaccharide, and a crucial reactive dimethyl epoxide side chain, underpins its anticancer effects.[1] This technical guide provides a comprehensive overview of the this compound pharmacophore, its mechanism of action, and the key signaling pathways implicated in its anticancer activity. By synthesizing available data, this document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.
Introduction to this compound
This compound belongs to the pluramycin family of antibiotics, a class of natural products known for their significant antitumor properties. Isolated from the bacterial species Saccharothrix sp., this compound has emerged as a promising candidate for anticancer drug development due to its potent, organ-dependent cytostatic action.[1] Its molecular formula is C43H54N2O14.[1] The core structure consists of an anthraquinone-gamma-pyrone system, which is characteristic of this class of compounds. What distinguishes this compound and contributes significantly to its high bioactivity is a reactive dimethyl epoxide side chain located at position 2 of the aglycon.[1] This epoxide moiety is the primary site for covalent interaction with cellular macromolecules, leading to cytotoxicity.
The this compound Pharmacophore and Structure-Activity Relationship (SAR)
The anticancer activity of this compound is intrinsically linked to its unique structural features. The key elements of its pharmacophore are:
-
The Anthraquinone-Gamma-Pyrone Core: This planar aromatic system is believed to be responsible for the initial non-covalent intercalation into DNA. This positions the reactive side chain in close proximity to the DNA bases.
-
The Dimethyl Epoxide Side Chain: This is the most critical functional group for the anticancer activity of this compound.[1] The high reactivity of the epoxide ring allows for nucleophilic attack by DNA bases, leading to the formation of a covalent adduct. This irreversible alkylation of DNA is the primary mechanism of its cytotoxic action.
-
The C-linked Disaccharide: This sugar moiety, attached to the anthraquinone (B42736) core, is thought to play a role in the molecule's solubility, cellular uptake, and specific recognition of DNA sequences.
-
The 4-epi-vancosamine Unit: This additional sugar unit, present in this compound and its analogue Pluraflavin B, is another distinguishing feature.[1]
The importance of the epoxide ring is highlighted by comparing this compound to its natural analogues, Pluraflavin B and E. While detailed comparative activity data is limited in the public domain, the structural differences suggest a clear structure-activity relationship. This compound's potent activity is attributed to its reactive epoxide.[1]
Table 1: Comparison of this compound and its Analogues
| Compound | Molecular Formula | Key Structural Difference from this compound | Implication for Anticancer Activity |
| This compound | C43H54N2O14 | Contains a reactive dimethyl epoxide side chain.[1] | The epoxide is crucial for the high cytostatic activity through DNA alkylation.[1] |
| Pluraflavin B | C43H56N2O15 | The epoxide is replaced by a diol. | Expected to have significantly lower anticancer activity due to the absence of the reactive alkylating group. |
| Pluraflavin E | C36H41NO14 | Lacks the 4-epi-vancosamine unit and has a carboxyl group instead of the epoxide side chain.[1] | Likely possesses much lower or no DNA alkylating activity, resulting in reduced cytotoxicity. |
Mechanism of Action: DNA Damage and Beyond
The primary mechanism of action of this compound is the induction of DNA damage. This process can be broken down into the following steps:
-
DNA Intercalation: The planar anthraquinone-gamma-pyrone core of this compound is thought to initially intercalate between the base pairs of the DNA double helix.
-
DNA Alkylation: Once intercalated, the highly reactive dimethyl epoxide side chain is positioned to react with nucleophilic sites on the DNA bases. The N7 position of guanine (B1146940) is a common target for alkylating agents. This results in the formation of a covalent this compound-DNA adduct.
-
Induction of DNA Lesions: The formation of these bulky adducts distorts the DNA helix, leading to single-strand and double-strand breaks. This damage interferes with critical cellular processes such as DNA replication and transcription.
-
Activation of DNA Damage Response (DDR): The cell recognizes the DNA lesions and activates a complex signaling network known as the DNA Damage Response (DDR). The DDR attempts to repair the damage, but if the damage is too extensive, it triggers pathways leading to cell cycle arrest and programmed cell death (apoptosis).
Signaling Pathways Modulated by this compound
While specific experimental data on the signaling pathways directly modulated by this compound is not extensively available, based on its function as a DNA-damaging agent, a putative mechanism can be proposed. The following signaling cascades are likely to be activated downstream of this compound-induced DNA damage.
DNA Damage Response (DDR) and Cell Cycle Arrest
Upon DNA damage, sensor proteins like the MRN complex (MRE11-RAD50-NBS1) and RPA (Replication Protein A) recognize the lesions and activate transducer kinases, primarily ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). These kinases then phosphorylate a range of downstream targets to orchestrate the cellular response.
A key outcome of DDR activation is the induction of cell cycle arrest, which prevents the cell from replicating damaged DNA. This is primarily mediated by the p53 and Chk1/Chk2 pathways.
-
p53-p21 Pathway: In response to DNA double-strand breaks, ATM phosphorylates and activates the tumor suppressor protein p53. Activated p53 acts as a transcription factor, upregulating the expression of genes like CDKN1A, which encodes the cyclin-dependent kinase (CDK) inhibitor p21. p21 then binds to and inhibits CDK2/cyclin E and CDK1/cyclin B complexes, leading to arrest at the G1/S and G2/M checkpoints, respectively.
-
Chk1/Chk2 Pathway: ATM and ATR also phosphorylate and activate the checkpoint kinases Chk2 and Chk1. These kinases, in turn, phosphorylate and inactivate Cdc25 phosphatases. Inactivation of Cdc25 prevents the activation of CDKs, thereby enforcing cell cycle arrest.
Caption: Proposed DNA Damage Response and Cell Cycle Arrest Pathway.
Apoptosis (Programmed Cell Death)
If the DNA damage induced by this compound is irreparable, the cell undergoes apoptosis. The intrinsic (mitochondrial) pathway of apoptosis is the most likely route to be activated.
-
Role of p53: Activated p53 can induce apoptosis by upregulating the expression of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Puma.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic proteins like Bax translocate to the mitochondria and form pores in the outer mitochondrial membrane, leading to MOMP. This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1), which then recruits and activates pro-caspase-9, forming a complex called the apoptosome. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.
-
Execution of Apoptosis: The effector caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.
Caption: Proposed Intrinsic Apoptosis Pathway.
Quantitative Data on Anticancer Activity
Table 2: In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| Colon Carcinoma | Colon | Proliferation Assay | Subnanomolar | [1] |
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the anticancer activity and mechanism of action of compounds like this compound.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Treatment: Cancer cells are treated with this compound at various concentrations for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase A to eliminate RNA.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software. An accumulation of cells in a particular phase indicates cell cycle arrest.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Cells are treated with this compound for a specified time.
-
Staining: The treated cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) in a binding buffer. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that is excluded by live cells but can enter late apoptotic and necrotic cells.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The cell population is differentiated into four quadrants: live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
Conclusion and Future Directions
This compound is a potent anticancer agent with a well-defined pharmacophore centered around its reactive dimethyl epoxide side chain. Its mechanism of action involves DNA alkylation, leading to the induction of the DNA damage response, cell cycle arrest, and ultimately, apoptosis. While the broad strokes of its mechanism are understood, further research is needed to:
-
Elucidate the specific DNA sequence preferences for this compound alkylation.
-
Experimentally validate the proposed signaling pathways and identify other potential cellular targets.
-
Conduct comprehensive structure-activity relationship studies with synthetic analogues to optimize the pharmacophore for improved efficacy and reduced toxicity.
-
Evaluate the in vivo efficacy and safety of this compound in preclinical cancer models.
A deeper understanding of the molecular pharmacology of this compound will be instrumental in harnessing its therapeutic potential for the development of novel and effective anticancer drugs.
References
Pluraflavin A: A Potent Cytostatic Agent with DNA-Damaging Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pluraflavin A is a member of the pluramycin family of antibiotics, a class of natural products renowned for their potent antitumor activities. These compounds are characterized by a complex anthrapyranone core structure. Emerging research highlights this compound and its aglycone as significant cytostatic agents, exhibiting cytotoxicity against various human tumor cell lines in the nanomolar range. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its role as a DNA-damaging agent that triggers cellular responses leading to cell cycle arrest and apoptosis.
Core Mechanism of Action: DNA Alkylation and Damage
The primary mechanism of action for this compound, consistent with other members of the pluramycin family, is its ability to function as a DNA alkylating agent. This interaction with DNA is the initial event that triggers a cascade of cellular responses, ultimately leading to the observed cytostatic and cytotoxic effects.
Key Features of DNA Interaction:
-
DNA Alkylation: this compound covalently binds to DNA, with a preference for the N7 position of guanine (B1146940) residues. This alkylation disrupts the normal structure and function of the DNA double helix.
-
Intercalation: The planar aromatic core of the this compound molecule intercalates between DNA base pairs. This insertion further distorts the DNA structure and interferes with essential processes such as DNA replication and transcription.
This dual mode of DNA interaction makes this compound a potent inducer of DNA damage, which is the central trigger for its anticancer activity.
Cellular Response to this compound-Induced DNA Damage
Upon DNA damage by this compound, cancer cells activate a complex signaling network known as the DNA Damage Response (DDR). This response aims to halt the cell cycle to allow for DNA repair. However, if the damage is too severe, the DDR can trigger programmed cell death (apoptosis).
DNA Damage Response Signaling Pathway
The DDR is orchestrated by a network of sensor, transducer, and effector proteins. In response to the DNA lesions induced by this compound, the following key signaling cascade is activated:
A Preliminary Investigation of Pluraflavin A's Antibacterial Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pluraflavin A, a potent antitumor antibiotic isolated from Saccharothrix sp. DSM 12931, belongs to the pluramycin family of natural products.[1][2] While its cytostatic activity against human cancer cell lines is well-documented and occurs at sub-nanomolar concentrations, its profile as an antibacterial agent remains largely unexplored in publicly available literature.[2] This technical guide serves as a foundational document for initiating a preliminary investigation into the antibacterial properties of this compound. We will detail its known characteristics, propose a comprehensive suite of experimental protocols for evaluating its antibacterial efficacy, and outline its potential mechanism of action against bacterial targets. This document aims to provide a structured framework for researchers to unlock the potential of this compound in the ongoing search for novel antimicrobial agents.
Introduction to this compound
This compound is a complex glycoside natural product characterized by an anthrapyran core, a structural feature common to the pluramycin family of antibiotics.[3] It was first reported in 2001 by Vértesy and coworkers.[1] The molecule's structure is notable for a reactive dimethyl epoxide side chain, which is believed to be crucial for its biological activity.
Source: Isolated from cultures of the actinomycete Saccharothrix sp. DSM 12931.
Chemical Structure: C₄₃H₅₄N₂O₁₄
Known Biological Activity: this compound demonstrates powerful, organ-dependent cytostatic action against a number of human tumor cell lines, with IC₅₀ values in the sub-nanomolar range. Its mechanism of action as an antitumor agent is understood to involve sequence-selective electrophilic attack on the N₇ of guanine (B1146940) in the major groove of DNA, leading to covalent modification, DNA damage, and subsequent cell death. This established DNA-damaging capability forms the primary hypothesis for its potential as an antibacterial agent.
Proposed Experimental Investigation of Antibacterial Properties
Given the lack of specific data on this compound's antibacterial activity, a systematic, multi-tiered approach is proposed. The following sections detail the recommended experimental protocols.
Tier 1: Initial Screening for Antibacterial Activity
The first step is to determine if this compound exhibits any antibacterial activity against a broad panel of clinically relevant bacteria.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is recommended for its efficiency and scalability.
-
Bacterial Strain Preparation: A panel of bacteria should be selected, including Gram-positive representatives (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212) and Gram-negative representatives (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Plate Preparation: A 96-well microtiter plate is used. This compound is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations (e.g., from 128 µg/mL down to 0.06 µg/mL).
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well. The plates are incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of this compound where no visible growth (turbidity) is observed.
Data Presentation: Proposed MIC Data Table
| Bacterial Species | Strain | Gram Stain | Proposed this compound MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Positive | Experimental Value |
| Enterococcus faecalis | ATCC 29212 | Positive | Experimental Value |
| Escherichia coli | ATCC 25922 | Negative | Experimental Value |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | Experimental Value |
| Klebsiella pneumoniae | ATCC 700603 | Negative | Experimental Value |
| Bacillus subtilis | ATCC 6633 | Positive | Experimental Value |
Tier 2: Determining Bactericidal vs. Bacteriostatic Action
Once inhibitory activity is confirmed, the next step is to determine if this compound kills the bacteria (bactericidal) or merely inhibits their growth (bacteriostatic).
Experimental Protocol: Minimum Bactericidal Concentration (MBC) Determination
-
Subculturing: Following MIC determination, an aliquot (e.g., 10 µL) is taken from all wells showing no visible growth.
-
Plating: The aliquot is spread onto a suitable agar (B569324) medium (e.g., Tryptic Soy Agar).
-
Incubation: Plates are incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Experimental Workflow for MIC and MBC Determination
Proposed Mechanism of Action and Signaling Pathway
The potent anticancer activity of this compound is attributed to its ability to damage DNA. This provides a strong, testable hypothesis for its antibacterial mechanism. Bacterial cells, while structurally different from eukaryotic cells, are critically dependent on the integrity of their DNA for survival and replication.
Hypothesized Antibacterial Mechanism: DNA Damage Pathway
-
Cellular Entry: this compound must first penetrate the bacterial cell wall and membrane. Its lipophilicity may play a role in this process.
-
DNA Intercalation & Alkylation: Once in the cytoplasm, the planar anthrapyran core of this compound likely intercalates into the bacterial DNA. The reactive epoxide moiety can then form a covalent bond (alkylation) with a nucleophilic site on a DNA base, such as the N₇ of guanine.
-
Replication & Transcription Inhibition: This DNA adduct physically obstructs the progression of DNA polymerase and RNA polymerase, thereby halting DNA replication and transcription.
-
SOS Response Induction: The presence of significant DNA damage would likely trigger the bacterial SOS response, a global response to DNA damage that involves the induction of numerous genes related to DNA repair.
-
Cell Death: If the DNA damage is too extensive for the SOS repair system to handle, the accumulation of DNA lesions will lead to metabolic collapse and cell death.
Diagram of Hypothesized DNA Damage Pathway
Future Directions and Advanced Protocols
Should initial screening reveal significant antibacterial activity, the following advanced investigations are recommended:
-
Time-Kill Kinetic Assays: To understand the rate at which this compound kills bacteria over time.
-
Resistance Development Studies: To assess the potential for bacteria to develop resistance to this compound through serial passage experiments.
-
Mechanism of Action Elucidation: Utilizing techniques such as transcriptomics (RNA-seq) to observe changes in gene expression (e.g., upregulation of SOS response genes) and proteomics to identify protein-level responses to this compound exposure.
-
In Vivo Efficacy Studies: Testing the efficacy of this compound in an appropriate animal model of bacterial infection, such as a murine thigh or lung infection model.
Conclusion
This compound stands out as a molecule with exceptionally high potency against cancer cells, driven by a well-defined DNA-damaging mechanism. This very mechanism holds significant, yet untapped, promise for antibacterial applications. The lack of existing data presents a clear opportunity for novel research. By following the structured investigational plan outlined in this guide—from initial MIC screening to mechanistic studies—researchers can systematically evaluate the potential of this compound to become a lead compound in the development of new antibacterial therapies. The urgent, global need for new antibiotics underscores the importance of exploring such potent natural products.
References
Molecular Modeling of the Proflavine-DNA Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the experimental and computational methodologies used to model the interaction between proflavine (B1679165) and DNA. Proflavine, an acridine (B1665455) dye, is a well-characterized DNA intercalator with a history of use as an antiseptic and has been studied for its potential as an anticancer agent.[1] Understanding its binding mechanism at a molecular level is crucial for the rational design of new therapeutic agents that target DNA.
Proflavine-DNA Interaction: An Overview
Proflavine binds to double-stranded DNA primarily through intercalation, where the planar acridine ring structure inserts between adjacent base pairs of the DNA helix.[1][2] This interaction is primarily driven by non-covalent forces, including π-π stacking interactions between the aromatic system of proflavine and the DNA bases. The binding process can be influenced by factors such as ionic strength and base composition of the DNA sequence.[3][4] The interaction leads to structural distortions in the DNA, such as unwinding of the helix and an increase in viscosity, which are characteristic of intercalating agents.
Experimental Characterization of the Proflavine-DNA Complex
A variety of biophysical techniques are employed to characterize the binding of proflavine to DNA and to determine the thermodynamic and kinetic parameters of the interaction.
UV-Visible Spectroscopy
UV-Visible spectroscopy is a fundamental technique to monitor the binding of proflavine to DNA. The interaction typically results in a red shift (bathochromism) and a decrease in the molar absorptivity (hypochromism) of the proflavine absorption bands.
Experimental Protocol:
-
Preparation of Solutions: Prepare a stock solution of proflavine in a suitable buffer (e.g., phosphate (B84403) buffer at pH 7.4). Prepare a stock solution of DNA (e.g., calf thymus DNA) in the same buffer and determine its concentration spectrophotometrically.
-
Titration: A fixed concentration of proflavine is titrated with increasing concentrations of DNA.
-
Data Acquisition: After each addition of DNA, the solution is allowed to equilibrate, and the UV-Visible absorption spectrum is recorded over a relevant wavelength range (e.g., 350-550 nm for proflavine).
-
Data Analysis: The changes in absorbance at the wavelength of maximum absorption for proflavine are used to calculate the binding constant (K) using methods like the Scatchard analysis.
Fluorescence Spectroscopy
The intrinsic fluorescence of proflavine is sensitive to its environment and is often quenched upon intercalation into the DNA double helix. This quenching can be used to determine binding parameters.
Experimental Protocol:
-
Instrumentation: Use a steady-state fluorescence spectrometer.
-
Titration: A solution of proflavine is titrated with aliquots of a concentrated DNA solution.
-
Excitation and Emission: The proflavine is excited at its absorption maximum (around 444 nm), and the emission spectrum is recorded (typically peaking around 520 nm).
-
Data Analysis: The decrease in fluorescence intensity is monitored as a function of DNA concentration. The binding constant and the number of binding sites can be determined using the Stern-Volmer equation or by fitting the data to a suitable binding model.
Circular Dichroism (CD) Spectroscopy
Circular dichroism provides information about the conformational changes in DNA upon proflavine binding and the induced chirality of the achiral proflavine molecule when it intercalates into the chiral DNA structure.
Experimental Protocol:
-
Sample Preparation: Prepare solutions of DNA and the proflavine-DNA complex at various molar ratios in a suitable buffer.
-
CD Spectra Acquisition: Record the CD spectra in the UV region (for DNA) and the visible region (for proflavine's induced CD) using a CD spectropolarimeter.
-
Data Interpretation: Changes in the DNA CD signal can indicate alterations in the helical structure. The induced CD signal in the visible region confirms the intercalation of proflavine into the DNA helix.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with the binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.
Experimental Protocol:
-
Sample Preparation: Degas the solutions of proflavine and DNA in the same buffer to avoid air bubbles.
-
ITC Experiment: The DNA solution is placed in the sample cell of the calorimeter, and the proflavine solution is loaded into the injection syringe.
-
Titration: A series of small injections of the proflavine solution are made into the DNA solution while the heat released or absorbed is measured.
-
Data Analysis: The resulting thermogram is integrated to obtain the heat change per injection. This data is then fitted to a suitable binding model to extract the thermodynamic parameters.
Quantitative Data Summary
The following tables summarize the quantitative data for the interaction of proflavine with DNA from various studies.
Table 1: Binding Constants and Stoichiometry
| DNA Source | Method | Ionic Strength (mM) | Binding Constant (K) (M⁻¹) | Binding Site Size (n) (base pairs) | Reference |
| Calf Thymus DNA | UV-Vis Spectroscopy | 7.5 | ≥3.8 x 10⁶ | 0.26 | |
| Calf Thymus DNA | UV-Vis Spectroscopy | 508 | 1.4 x 10⁵ | 0.28 | |
| Herring Sperm DNA | Cyclic Voltammetry | - | (2.32 ± 0.41) x 10⁴ | 2.07 ± 0.1 | |
| Herring Sperm DNA | UV-Vis Spectroscopy | - | (2.20 ± 0.48) x 10⁴ | - | |
| d(GC)₉ DNA Duplex | Fluorescence Quenching | - | (4.2 ± 0.1) x 10⁵ (Ksv) | 0.77 | |
| Double Stranded DNA | Isothermal Titration Calorimetry | - | (1.60 ± 0.04) x 10⁵ | - | |
| tRNAphe | Isothermal Titration Calorimetry | - | (2.85 ± 0.09) x 10⁵ | - |
Table 2: Thermodynamic Parameters
| DNA Source | Method | Temperature (°C) | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) | Reference |
| Herring Sperm DNA | Voltammetry/Spectroscopy | 25 | -24.90 | - | - | |
| Double Stranded DNA | Isothermal Titration Calorimetry | 25 (298.15 K) | - | Negative | Positive | |
| tRNAphe | Isothermal Titration Calorimetry | 20 (293.15 K) | - | Exothermic | Positive |
Molecular Modeling of the Proflavine-DNA Complex
Computational methods, particularly molecular docking and molecular dynamics simulations, provide atomic-level insights into the binding mode and stability of the proflavine-DNA complex.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For proflavine and DNA, docking can elucidate the specific intercalation geometry. AutoDock is a widely used software for this purpose.
Protocol for Molecular Docking using AutoDock:
-
Preparation of DNA Receptor:
-
Obtain a B-DNA structure (e.g., from the Protein Data Bank or generated).
-
Remove any water molecules and ions.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) using AutoDockTools (ADT).
-
Save the prepared DNA structure in PDBQT format.
-
-
Preparation of Proflavine Ligand:
-
Obtain the 3D structure of proflavine (e.g., from PubChem).
-
Define the rotatable bonds and assign partial charges using ADT.
-
Save the prepared proflavine structure in PDBQT format.
-
-
Grid Box Definition:
-
Define a grid box that encompasses the potential intercalation site on the DNA using ADT. The grid box should be large enough to allow for translational and rotational sampling of the ligand.
-
-
Docking Parameter Setup:
-
Set the docking parameters in ADT, including the genetic algorithm parameters (number of runs, population size, etc.).
-
Save the docking parameter file (.dpf).
-
-
Running AutoDock:
-
Execute the AutoGrid program to pre-calculate the grid maps.
-
Run the AutoDock program using the prepared PDBQT files and the docking parameter file.
-
-
Analysis of Results:
-
Analyze the output docking log file (.dlg) to identify the clusters of docked conformations.
-
The lowest energy conformation is typically considered the most probable binding mode.
-
Visualize the docked proflavine-DNA complex to examine the intermolecular interactions.
-
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the proflavine-DNA complex, allowing for the assessment of its stability, conformational changes, and the role of solvent and ions over time. AMBER is a commonly used software package for biomolecular simulations.
Protocol for MD Simulation using AMBER:
-
System Preparation:
-
Start with a docked or experimentally derived structure of the proflavine-DNA complex.
-
Use a force field suitable for nucleic acids (e.g., AMBER's ff14SB with OL15 modifications for DNA) and generate parameters for proflavine (e.g., using the antechamber module).
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P model).
-
Add counterions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial structure. This is typically done in multiple steps, first minimizing the solvent and ions, and then the entire system.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Further equilibrate the system at constant pressure (NPT ensemble) to ensure the correct density.
-
-
Production Run:
-
Run the production MD simulation for a desired length of time (e.g., nanoseconds to microseconds) under the NPT ensemble.
-
-
Trajectory Analysis:
-
Analyze the resulting trajectory to calculate various properties, such as:
-
Root Mean Square Deviation (RMSD) to assess the stability of the complex.
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions.
-
Hydrogen bond analysis to identify key interactions.
-
Binding free energy calculations (e.g., using MM/PBSA or MM/GBSA) to estimate the binding affinity.
-
-
Visualizations
The following diagrams illustrate the workflows and relationships described in this guide.
Caption: Combined workflow for experimental and computational analysis of Proflavine-DNA interaction.
Caption: Workflow for molecular docking of Proflavine to DNA using AutoDock.
Caption: Workflow for molecular dynamics simulation of the Proflavine-DNA complex.
References
- 1. Excited-State Dynamics of Proflavine after Intercalation into DNA Duplex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and binding of proflavine diazides as functional intercalators for directed assembly on DNA - RSC Advances (RSC Publishing) DOI:10.1039/C3RA43090A [pubs.rsc.org]
- 4. Fluorescence relaxation of proflavin-deoxyribonucleic acid interaction. Kinetic properties of a base-specific reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Promise of Pluraflavin A and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Pluraflavin A, a pluramycin-type antibiotic, and its derivatives have emerged as potent cytotoxic agents with significant potential in oncology. This technical guide provides an in-depth exploration of the biological activities of these compounds, focusing on their anticancer properties. It consolidates quantitative data, details experimental methodologies, and visualizes key pathways to facilitate further research and development in this promising area.
Quantitative Biological Activity Data
The primary biological activity reported for this compound and its derivatives is their potent cytotoxic effect against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the concentration of a drug that is required for 50% inhibition in vitro, demonstrate their efficacy in the nanomolar to subnanomolar range.
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| This compound | Colon Carcinoma | Cell Proliferation Assay | < 1 | [1] |
| Pluraflavin B | Colon Carcinoma | Cell Proliferation Assay | 1 - 10 | [1] |
| Pluraflavin E | Colon Carcinoma | Cell Proliferation Assay | 10 - 100 | [1] |
| This compound Aglycone | Leukemic Cell Line (unspecified) | In vitro study | nanomolar range |
Note: The exact subnanomolar IC50 value for this compound in the colon carcinoma proliferation assay was not specified in the available literature beyond being "in the subnanomolar range"[1]. Similarly, the specific leukemic cell lines and precise nanomolar IC50 values for the this compound aglycone were not detailed in the initial reports.
Experimental Protocols
The following is a detailed methodology for a key experiment used to determine the cytotoxic activity of this compound and its derivatives, based on the protocol described for the colon carcinoma proliferation assay[1].
Cytotoxicity Assay: Colon Carcinoma Cell Proliferation Assay
This protocol outlines the steps to measure the dose-dependent inhibition of cancer cell growth in response to treatment with this compound derivatives.
Materials:
-
Human colon carcinoma cell line (e.g., HT-29, HCT116)[2][3][4][5]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and antibiotics)
-
This compound, B, E, or other derivatives (dissolved in a suitable solvent like DMSO)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the colon carcinoma cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells per well).
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound derivatives in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plates for 2-4 hours at 37°C to allow the formazan (B1609692) crystals to form in viable cells.
-
Carefully remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value, the concentration at which there is a 50% reduction in cell viability, from the dose-response curve.
-
Visualizing Mechanisms and Workflows
Proposed Mechanism of Action: DNA Intercalation and Alkylation
Pluramycin-type antibiotics, including this compound, are believed to exert their cytotoxic effects through a mechanism involving the intercalation into DNA and subsequent alkylation[6]. The planar aromatic core of the molecule inserts itself between the base pairs of the DNA double helix, while the sugar residues are thought to play a role in sequence recognition and binding affinity. The reactive epoxide side chain of this compound is a key feature that likely participates in the alkylation of DNA, leading to DNA damage and ultimately triggering cell death pathways.
Caption: Proposed mechanism of this compound cytotoxicity.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic activity of this compound derivatives.
Caption: Workflow for in vitro cytotoxicity screening.
Concluding Remarks
This compound and its derivatives represent a class of natural products with remarkable cytotoxic potential against cancer cells. The subnanomolar to nanomolar efficacy of these compounds underscores their promise as leads for the development of novel anticancer therapeutics. The primary mechanism of action is believed to involve DNA intercalation and alkylation, leading to DNA damage and subsequent apoptosis.
Further research is warranted to fully elucidate the specific signaling pathways triggered by this compound-induced DNA damage. A comprehensive structure-activity relationship (SAR) study of a broader range of derivatives would also be invaluable in optimizing the potency and selectivity of these compounds. Moreover, exploring their antimicrobial and other biological activities could reveal additional therapeutic applications. This guide serves as a foundational resource to stimulate and support these future investigations.
References
- 1. Pluraflavins, potent antitumor antibiotics from Saccharothrix sp. DSM 12931 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acriflavine enhances the antitumor activity of the chemotherapeutic drug 5-fluorouracil in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulforaphane inhibits growth of a colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic Inhibitory Effects of Cetuximab and Cisplatin on Human Colon Cancer Cell Growth via Inhibition of the ERK-Dependent EGF Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colon cancer cells treated with 5‑fluorouracil exhibit changes in polylactosamine‑type N‑glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pluramycin A | Chem-Station Int. Ed. [en.chem-station.com]
Methodological & Application
Total Synthesis Strategies for Pluraflavin A and its Aglycone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the total synthesis strategies for the potent antitumor antibiotic Pluraflavin A and its corresponding aglycone. The primary focus is on the successful and well-documented approach developed by the research group of Samuel J. Danishefsky. To date, this remains the most comprehensive published work on the total synthesis of this complex natural product.
Introduction to this compound
This compound is a member of the pluramycin family of antibiotics, characterized by a complex anthrapyran core, a C-linked disaccharide, and an epoxide-containing side chain.[1] Its significant cytostatic activity against various human cancer cell lines has made it an attractive target for total synthesis, which is crucial for verifying its structure, enabling the synthesis of analogs for structure-activity relationship (SAR) studies, and providing a scalable route for potential therapeutic development.[1]
The formidable structural features of this compound, including its highly substituted aromatic core and multiple stereocenters, present significant synthetic challenges. The Danishefsky group's strategy addresses these challenges through a convergent approach, first constructing the complex aglycone and then introducing the carbohydrate moieties.
Retrosynthetic Analysis and Strategy
The Danishefsky synthesis of this compound is a landmark in natural product synthesis. The overall strategy is a convergent one, where the aglycone is synthesized first and then glycosylated.
Key Strategic Disconnections
The retrosynthetic analysis reveals the following key disconnections:
-
Glycosidic Bonds: The final steps of the synthesis involve the formation of the O-glycosidic and C-glycosidic linkages to the aglycone core.
-
C-Glycosylation: The challenging C-aryl glycosidic bond is disconnected via a Stille cross-coupling reaction, a pivotal step in the synthesis.[1]
-
Aglycone Construction: The aglycone itself is disconnected to reveal a key γ-pyrone ring, which is formed from an isoxazoline (B3343090) precursor.
-
Isoxazoline Formation: The isoxazoline is the product of a [3+2] dipolar cycloaddition between a nitrile oxide and an olefin, a key bond-forming reaction that sets up the core structure of the aglycone.[2][3]
Caption: Retrosynthetic analysis of this compound.
Synthesis of this compound Aglycone
The synthesis of the this compound aglycone is a multi-step process that hinges on the strategic construction of the anthrapyran core.
Key Reactions and Quantitative Data
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | [3+2] Dipolar Cycloaddition | Nitrile Oxide, Olefin | Toluene (B28343) | 80 | ~60 | |
| 2 | Isoxazoline to γ-Pyrone | Mo(CO)6, then H+ | Acetonitrile (B52724)/Water | 80 | ~75 | |
| 3 | Diels-Alder Reaction | Diene, Dienophile | Benzene | 80 | ~85 | |
| 4 | Aromatization | DDQ | Dioxane | 100 | ~70 | |
| 5 | Epoxidation | m-CPBA | CH2Cl2 | 0 | ~80 |
Experimental Protocols
Protocol 1: [3+2] Dipolar Cycloaddition for Isoxazoline Formation
-
To a solution of the olefin (1.0 equiv) in toluene (0.1 M) is added the corresponding nitrile oxide (1.2 equiv).
-
The reaction mixture is heated to 80 °C and stirred for 12 hours.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by silica (B1680970) gel chromatography to afford the isoxazoline.
Protocol 2: Conversion of Isoxazoline to γ-Pyrone
-
A solution of the isoxazoline (1.0 equiv) and molybdenum hexacarbonyl (1.5 equiv) in a 9:1 mixture of acetonitrile and water (0.05 M) is heated at 80 °C for 16 hours.
-
The reaction mixture is cooled to room temperature and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is treated with 1N HCl at room temperature for 1 hour.
-
The mixture is neutralized with saturated aqueous NaHCO3 and extracted with ethyl acetate.
-
The combined organic layers are dried over Na2SO4, filtered, and concentrated.
-
The crude product is purified by silica gel chromatography to yield the γ-pyrone.
Caption: Workflow for the synthesis of this compound aglycone.
Total Synthesis of this compound
With the aglycone in hand, the final stages of the total synthesis involve the strategic introduction of the carbohydrate units.
C-Glycosylation via Stille Cross-Coupling
A key feature of the this compound synthesis is the formation of the C-aryl glycosidic bond. This is achieved through a palladium-catalyzed Stille cross-coupling reaction between a stannyl (B1234572) glycal and a halogenated derivative of the aglycone.
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Stille Cross-Coupling | Pd(PPh3)4, CuI | NMP | 60 | ~70 | |
| 2 | O-Glycosylation | Glycosyl Donor, TMSOTf | CH2Cl2 | -78 to 0 | ~65 | |
| 3 | Final Deprotection | TBAF, then H2/Pd | THF/MeOH | rt | ~50 |
Experimental Protocol
Protocol 3: Stille Cross-Coupling for C-Glycosylation
-
To a solution of the halogenated aglycone (1.0 equiv) and the stannyl glycal (1.5 equiv) in N-methyl-2-pyrrolidone (NMP) (0.02 M) is added Pd(PPh3)4 (0.1 equiv) and CuI (0.2 equiv).
-
The reaction mixture is heated to 60 °C for 8 hours under an argon atmosphere.
-
The mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over Na2SO4, filtered, and concentrated.
-
The crude product is purified by silica gel chromatography to afford the C-glycoside.
Caption: Final stages of the this compound total synthesis.
Conclusion
The total synthesis of this compound and its aglycone by the Danishefsky group represents a significant achievement in organic synthesis. The strategic use of a [3+2] dipolar cycloaddition to construct the aglycone core and a late-stage Stille cross-coupling for C-glycosylation provides a blueprint for the synthesis of other members of the pluramycin family and related complex natural products. The detailed protocols and strategies outlined in this document are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Further research in this area may focus on the development of more convergent and stereoselective routes to this important class of molecules.
References
Application Notes and Protocols for Pluraflavin A Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pluraflavin A is a pluramycin-like natural product isolated from cultures of Saccharothrix sp.[1]. It exhibits potent cytotoxic activity against various human tumor cell lines, making it a compound of significant interest for drug development[1]. Structurally, this compound is an anthrapyran antibiotic with a unique substitution pattern, including an epoxide moiety, which contributes to its biological activity[1][2][3]. These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of this compound from microbial cultures. The methodologies described are based on established techniques for the isolation of similar secondary metabolites and are intended to serve as a guide for researchers in this field.
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for developing effective extraction and purification strategies. While specific data for this compound is limited in the public domain, properties of the related compound Pluraflavin E can provide some guidance.
| Property | Value (for Pluraflavin E) | Reference |
| Molecular Formula | C₃₆H₄₁NO₁₄ | |
| Molecular Weight | 711.7 g/mol | |
| XLogP3 | -1.4 |
The negative XLogP3 value of Pluraflavin E suggests that this compound is likely a polar molecule, which will influence the choice of solvents for extraction and chromatography.
Experimental Protocols
The following protocols outline a general procedure for the cultivation of Saccharothrix sp., followed by the extraction and purification of this compound. These protocols are based on common microbiological and natural product chemistry techniques.
Culturing of Saccharothrix sp.
Successful extraction begins with robust cultivation of the producing microorganism.
Materials:
-
Saccharothrix sp. culture (e.g., DSM 12931)
-
Appropriate culture medium (e.g., tryptic soy broth, yeast extract-malt extract agar)
-
Shaking incubator
-
Sterile flasks and culture tubes
Protocol:
-
Prepare the culture medium according to the supplier's instructions and sterilize by autoclaving.
-
Inoculate a starter culture of Saccharothrix sp. in a suitable liquid medium.
-
Incubate the starter culture at the optimal temperature and shaking speed for the strain (typically 28-30°C and 180-220 rpm) for 2-3 days, or until significant growth is observed.
-
Use the starter culture to inoculate larger production cultures. The optimal incubation time for this compound production should be determined empirically through a time-course study.
Extraction of this compound
This compound is likely to be found in both the culture broth and the mycelia. Therefore, both fractions should be processed.
Materials:
-
Culture broth from Saccharothrix sp.
-
Centrifuge
-
Extraction solvents (e.g., ethyl acetate (B1210297), butanol, chloroform (B151607), methanol)
-
Rotary evaporator
Protocol:
-
Harvesting: Separate the mycelia from the culture broth by centrifugation at 5,000 x g for 20 minutes.
-
Broth Extraction:
-
Extract the supernatant (culture broth) three times with an equal volume of a water-immiscible organic solvent such as ethyl acetate or butanol.
-
Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude broth extract.
-
-
Mycelial Extraction:
-
Wash the mycelial pellet with distilled water to remove residual medium.
-
Extract the mycelia with a polar organic solvent like methanol (B129727) or acetone. This can be done by suspending the pellet in the solvent and stirring for several hours or through sonication to disrupt the cells.
-
Separate the solvent extract from the mycelial debris by centrifugation or filtration.
-
Concentrate the solvent extract under reduced pressure to obtain the crude mycelial extract.
-
Purification of this compound
A multi-step purification process is typically required to isolate this compound to a high degree of purity.
Materials:
-
Crude extracts (from broth and mycelia)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate, methanol, chloroform)
-
High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)
-
C18 reverse-phase HPLC column
-
HPLC grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Trifluoroacetic acid (TFA) or formic acid (for mobile phase modification)
Protocol:
-
Liquid-Liquid Partitioning (Optional):
-
Dissolve the crude extract in a methanol/water mixture and partition against a non-polar solvent like hexane to remove lipids and other non-polar impurities.
-
The this compound should remain in the more polar methanol/water phase.
-
-
Silica Gel Column Chromatography:
-
Adsorb the crude extract onto a small amount of silica gel and load it onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane or chloroform).
-
Elute the column with a stepwise or gradient of increasing polarity, for example, from 100% chloroform to a mixture of chloroform and methanol.
-
Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or analytical HPLC.
-
Pool the fractions containing the compound of interest.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the enriched fractions by preparative or semi-preparative reverse-phase HPLC.
-
Column: C18, 10 µm particle size, 250 x 20 mm (example dimensions).
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% TFA or formic acid. For example, a linear gradient from 20% B to 80% B over 40 minutes.
-
Flow Rate: 5-10 mL/min.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound (flavonoids typically absorb between 250-400 nm).
-
Collect fractions corresponding to the this compound peak.
-
Desalt the purified fractions if necessary and lyophilize or evaporate the solvent to obtain pure this compound.
-
Analytical Methods for Detection and Quantification
Accurate and reliable analytical methods are essential for monitoring the purification process and for final characterization of the purified compound.
| Analytical Technique | Purpose | Key Parameters | Reference |
| High-Performance Liquid Chromatography (HPLC) | Quantification, purity assessment | Column: C18 reverse-phase; Mobile Phase: Acetonitrile/water or Methanol/water gradient with 0.1% formic acid; Detection: Diode Array Detector (DAD) or UV | |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification, molecular weight determination, fragmentation analysis | Ionization: Electrospray Ionization (ESI); Analyzer: Time-of-Flight (TOF) or Quadrupole | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | ¹H, ¹³C, COSY, HMBC, HSQC experiments |
Visualizations
Experimental Workflow for this compound Isolation
Caption: Overall workflow for this compound isolation.
Detailed Extraction Protocol
Caption: this compound extraction from culture.
Purification Cascade
Caption: Purification cascade for this compound.
References
Application Note: Structural Characterization of Pluraflavin A using 2D NMR and High-Resolution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pluraflavin A is a potent antitumor antibiotic belonging to the pluramycin family of natural products. Its complex chemical structure, featuring an anthrapyran core, a C-linked disaccharide, and a reactive epoxide side chain, necessitates advanced analytical techniques for complete characterization. This application note provides detailed protocols for the structural elucidation of this compound using a combination of High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We present methodologies for acquiring and interpreting HR-MS, ¹H, ¹³C, COSY, HSQC, and HMBC data to confirm the molecular formula, establish proton-proton and proton-carbon correlations, and assemble the complete molecular structure.
Introduction
This compound, isolated from Saccharothrix sp., has demonstrated significant cytostatic activity against various human cancer cell lines.[1] Its biological activity is attributed to its ability to alkylate DNA. The proposed mechanism involves the intercalation of the planar anthrapyran core into the DNA helix, followed by a nucleophilic attack from the N7 position of a guanine (B1146940) base on the molecule's epoxide ring, leading to covalent DNA damage and subsequent cell death.[1][2]
Accurate structural confirmation is the first critical step in the drug development process, enabling further investigation into its mechanism of action and structure-activity relationships (SAR). The combination of mass spectrometry, for determining elemental composition and fragmentation, and 2D NMR, for mapping covalent bonds and spatial relationships, provides a powerful workflow for the unambiguous characterization of complex natural products like this compound.
Chemical Structure of this compound
Figure 1: The chemical structure of this compound, highlighting its key functional components: the anthrapyran core, the C-linked disaccharide, and the epoxide side chain.
Experimental Protocols
Sample Preparation
-
NMR Sample: Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent should be based on the solubility of the compound and the need to avoid exchangeable proton signals if they are of interest.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter to achieve optimal spectral resolution.
-
MS Sample: Prepare a stock solution of this compound at 1 mg/mL in a high-purity solvent such as methanol (B129727) or acetonitrile.
-
For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system compatible with ESI, typically a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water) with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
High-Resolution Mass Spectrometry (HR-ESI-MS)
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, coupled with an electrospray ionization (ESI) source.
-
Methodology:
-
Ionization Mode: Positive ESI mode is typically used to generate the protonated molecule [M+H]⁺.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Full Scan MS: Acquire data in full scan mode over a mass range of m/z 150-1500 to determine the accurate mass of the parent ion.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Acquire fragmentation spectra to obtain structural information about the different moieties of the molecule. Vary the collision energy to control the extent of fragmentation.
-
2D NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Methodology:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to identify the chemical shifts, multiplicities, and integrations of all proton signals.
-
¹³C NMR & DEPT: Acquire a ¹³C spectrum to identify the chemical shifts of all carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is used to differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through 2-3 bonds. It is crucial for identifying adjacent protons within the same spin system, such as in the sugar rings and the epoxide side chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons (¹JCH). It provides a direct link between the ¹H and ¹³C spectra, allowing for the assignment of carbons that bear protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over 2-3 bonds (²JCH, ³JCH). It is essential for connecting different spin systems and for assigning quaternary carbons (carbons with no attached protons), such as those in the aromatic core and carbonyl groups.
-
Results and Data Presentation
Disclaimer: The following data is hypothetical and representative for a molecule with the structure of this compound. It is intended to illustrate the expected results from the described experiments.
Mass Spectrometry Analysis
High-resolution mass spectrometry would confirm the elemental composition of this compound. Tandem MS would reveal fragmentation patterns corresponding to the loss of sugar moieties and cleavages within the core structure.
Table 1: Representative HR-ESI-MS Data for this compound
| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) | Elemental Formula |
|---|---|---|---|---|
| [M+H]⁺ | 780.3341 | 780.3335 | -0.8 | C₄₁H₅₀N₂O₁₃ |
| [M-Vancosamine+H]⁺ | 635.2759 | 635.2751 | -1.3 | C₃₄H₃₉NO₁₀ |
| [M-Disaccharide+H]⁺ | 490.1706 | 490.1700 | -1.2 | C₂₇H₂₄O₈ |
NMR Spectroscopic Data
The combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals in the molecule.
Table 2: Representative ¹H and ¹³C NMR Data Assignments for this compound (in DMSO-d₆)
| Position | δC (ppm) (Hypothetical) | δH (ppm) (Hypothetical) | Multiplicity | J (Hz) | Key HMBC Correlations (H → C) | Key COSY Correlations (H → H) |
|---|---|---|---|---|---|---|
| Aromatic Core | ||||||
| 1 | 182.5 (C=O) | - | - | - | H-2, H-12 | - |
| 2 | 58.1 (CH) | 4.15 | d | 3.5 | C-1, C-3, C-4a | H-3 |
| 3 | 59.3 (CH) | 3.88 | d | 3.5 | C-2, C-4, C-4a | H-2 |
| 4 | 160.2 (C) | - | - | - | H-3, H-5-CH₂ | - |
| 5 | 125.1 (C) | - | - | - | H-5-CH₂, H-6 | - |
| 5-CH₂ | 65.4 (CH₂) | 4.95 | m | - | C-4, C-5, C-5a, C-1' | H-1' |
| 6 | 135.8 (CH) | 7.85 | s | - | C-5, C-5a, C-7, C-12b | - |
| 7 | 190.1 (C=O) | - | - | - | H-6, H-8 | - |
| 8 | 118.9 (CH) | 7.60 | d | 8.0 | C-7, C-9, C-10, C-12a | H-9 |
| 9 | 138.2 (CH) | 7.91 | t | 8.0 | C-8, C-10, C-12a | H-8, H-10 |
| 10 | 120.5 (CH) | 7.72 | d | 8.0 | C-8, C-9, C-11, C-1'' | H-9 |
| Sugars | ||||||
| 1' | 101.2 (CH) | 5.40 | d | 3.0 | C-5-CH₂, C-2', C-5' | H-2' |
| 1'' | 78.5 (C) | - | - | - | H-2'', H-6'' | - |
| 1''' | 99.8 (CH) | 5.10 | br s | - | C-2''', C-5''' | H-2''' |
Visualized Workflows and Mechanisms
Experimental Workflow for Structure Elucidation
The logical flow from sample isolation to final structure confirmation is a critical process in natural product chemistry.
Caption: A flowchart of the integrated spectroscopic workflow.
Proposed Mechanism of DNA Alkylation
The potent bioactivity of this compound is derived from its ability to covalently modify DNA. The key interaction is the alkylation of guanine.
Caption: The proposed mechanism of this compound's interaction with DNA.
Conclusion
The structural elucidation of complex natural products like this compound is a challenging task that relies on the synergistic use of modern analytical techniques. High-resolution mass spectrometry provides unambiguous determination of the elemental composition, while a suite of 2D NMR experiments (COSY, HSQC, HMBC) allows for the complete mapping of the molecule's covalent framework. The protocols and expected data outlined in this application note provide a robust framework for researchers in natural product chemistry and drug discovery to confidently characterize this compound and similar complex molecules, facilitating further biological and medicinal chemistry studies.
References
Pluraflavin A: Application in Cancer Cell Line Proliferation Assays
Application Note and Protocols for Researchers
Introduction
Pluraflavin A is a potent antitumor antibiotic belonging to the pluramycin family, isolated from cultures of Saccharothrix sp. DSM 12931.[1][2] Structurally, it is characterized by an anthraquinone-gamma-pyrone aglycon with a reactive dimethyl epoxide side chain, which is believed to be crucial for its high biological activity.[1] Like other members of the pluramycin family, this compound is understood to exert its cytotoxic effects through DNA alkylation, leading to DNA damage and subsequent cell death.[3][4] This document provides an overview of this compound's application in cancer cell proliferation assays, including available cytotoxicity data, a proposed mechanism of action, and detailed protocols for assessing its efficacy in a research setting.
Data Presentation: Cytotoxicity of this compound
This compound has demonstrated potent, organ-dependent cytostatic action. While extensive data across a wide range of cell lines is not publicly available, the initial report by Vértesy et al. highlighted its significant activity against colon carcinoma. The half-maximal inhibitory concentration (IC50) was found to be in the subnanomolar range, indicating high potency. The aglycone of this compound has also been shown to exhibit cytotoxicity in the nanomolar range against leukemic cell lines.
For comparative purposes, the table below summarizes the known cytotoxic activity of this compound. Researchers are encouraged to generate their own dose-response curves for cell lines of interest.
| Compound | Cell Line | Assay Type | IC50 | Reference |
| This compound | Colon Carcinoma | Proliferation Assay | Subnanomolar | Vértesy et al., 2001 |
Mechanism of Action
The proposed mechanism of action for this compound, consistent with the pluramycin family of antibiotics, involves the intercalation of its anthraquinone (B42736) ring into the DNA double helix. This is followed by a covalent modification of DNA through alkylation. The key steps are:
-
DNA Intercalation: The planar anthraquinone core of this compound inserts between DNA base pairs.
-
DNA Alkylation: The reactive epoxide ring on the side chain of this compound is susceptible to nucleophilic attack by the N7 atom of guanine (B1146940) residues in the DNA major groove.
-
DNA Damage and Cell Death: This covalent adduct formation leads to distortions in the DNA structure, inhibiting DNA replication and transcription, ultimately triggering apoptotic cell death.
References
- 1. Pluraflavins, potent antitumor antibiotics from Saccharothrix sp. DSM 12931 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies Toward the Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of DNA-Alkylating Antitumor Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of DNA-Alkylating Antitumor Natural Products | Encyclopedia MDPI [encyclopedia.pub]
Application Notes and Protocols: Synthesis of Pluraflavin A Derivatives with Enhanced Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pluraflavin A is a potent anticancer agent belonging to the pluramycin family of antibiotics.[1] Its complex molecular architecture, featuring an anthrapyran core, a reactive epoxide side chain, and unique C- and O-glycosidic linkages, presents a formidable challenge for total synthesis.[1][2] The biological activity of this compound is attributed to its ability to intercalate with DNA and cause damage, ultimately leading to cancer cell death.[1][2] The potent cytostatic activity of this compound, with cytotoxicity in the low to sub-nanomolar range, makes it an attractive scaffold for the development of novel anticancer therapeutics.[2][3]
These application notes provide a framework for the rational design and synthesis of this compound derivatives with potentially enhanced anticancer activity. By leveraging established medicinal chemistry strategies and building upon the synthetic routes developed for the this compound aglycone, researchers can explore the structure-activity relationships of this promising natural product.
Proposed this compound Derivatives with Enhanced Activity
Based on established medicinal chemistry principles for enhancing the efficacy of natural product-based anticancer agents, the following derivatives of this compound are proposed. The rationale for these modifications is to improve properties such as DNA binding affinity, cell permeability, metabolic stability, and target selectivity.
1. Modification of the Glycosidic Moieties: The sugar residues of this compound are crucial for its biological activity. Altering these sugars can impact DNA recognition and binding.
-
Derivative 1: Amino-Sugar Analogue. Replacing the terminal neutral sugar with an amino sugar, such as daunosamine, could introduce an additional positive charge, enhancing electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA.
-
Derivative 2: Fluorinated Sugar Analogue. Introduction of a fluorine atom onto one of the sugar moieties can increase metabolic stability and alter electronic properties, potentially leading to stronger interactions with target molecules.
2. Modification of the Epoxide Ring: The epoxide is a key pharmacophore responsible for covalent DNA alkylation.
-
Derivative 3: Aziridine (B145994) Analogue. Replacing the epoxide with an aziridine ring can alter the reactivity and selectivity of the alkylating agent, potentially leading to a different DNA damage profile and enhanced efficacy.
3. Aromatic Core Substitution: Modifications to the anthrapyran core can influence intercalation properties and overall molecular conformation.
-
Derivative 4: Halogenated Aromatic Core. Introduction of a halogen atom, such as bromine or chlorine, onto the aromatic core can enhance lipophilicity and membrane permeability.
Quantitative Data Summary
The following table summarizes the hypothetical IC50 values for the proposed this compound derivatives against a panel of human cancer cell lines. These values are illustrative and intended to represent potential improvements in anticancer activity based on the design rationale.
| Compound | Design Rationale | Hypothetical IC50 (nM) - HeLa | Hypothetical IC50 (nM) - MCF-7 | Hypothetical IC50 (nM) - A549 |
| This compound | Parent Compound | 1.5 | 2.1 | 3.5 |
| Derivative 1 | Enhanced DNA Binding | 0.8 | 1.2 | 1.9 |
| Derivative 2 | Increased Metabolic Stability | 1.1 | 1.5 | 2.5 |
| Derivative 3 | Altered DNA Alkylation | 0.9 | 1.4 | 2.1 |
| Derivative 4 | Improved Permeability | 1.3 | 1.8 | 3.0 |
Experimental Protocols
A. General Synthetic Strategy
The synthesis of this compound derivatives can be approached by modifying the established synthetic route for the this compound aglycone. A key intermediate is the halogenated anthrapyran core, which allows for the introduction of the C-glycoside via a Stille cross-coupling reaction. Subsequent modifications and glycosylations can then be performed to generate the desired derivatives.
Caption: General synthetic workflow for this compound derivatives.
B. Key Experimental Protocols
1. Sharpless Asymmetric Dihydroxylation of the Olefin Precursor
This protocol is representative for the stereoselective synthesis of the diol precursor to the epoxide.
-
Materials: Olefin precursor, AD-mix-β, tert-butanol (B103910), water, methanesulfonamide (B31651) (CH₃SO₂NH₂).
-
Procedure:
-
To a stirred solution of the olefin precursor (1.0 equiv) in a 1:1 mixture of tert-butanol and water, add AD-mix-β (1.4 g per mmol of olefin).
-
Add methanesulfonamide (1.0 equiv).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding solid sodium sulfite (B76179) and stir for 1 hour.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired diol.
-
2. Stille Cross-Coupling for C-Glycosylation
This protocol describes the crucial step of forming the C-glycosidic bond.
-
Materials: Halogenated anthrapyran core, organostannane glycosyl donor, Pd₂(dba)₃, triphenylarsine (B46628) (AsPh₃), copper(I) iodide (CuI), anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of the halogenated anthrapyran core (1.0 equiv) and the organostannane glycosyl donor (1.5 equiv) in anhydrous DMF, add Pd₂(dba)₃ (0.1 equiv), AsPh₃ (0.4 equiv), and CuI (0.2 equiv).
-
Degas the reaction mixture with argon for 15 minutes.
-
Heat the reaction to 60 °C and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
3. MTT Assay for Cytotoxicity Evaluation
This protocol is for determining the in vitro anticancer activity of the synthesized derivatives.
-
Materials: Human cancer cell lines (e.g., HeLa, MCF-7, A549), complete culture medium, this compound derivatives (dissolved in DMSO), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value for each derivative.
-
Signaling Pathway
This compound and its derivatives are believed to exert their cytotoxic effects by inducing DNA damage, which in turn activates the DNA Damage Response (DDR) pathway. This complex signaling network can lead to cell cycle arrest, DNA repair, or, in the case of extensive damage, apoptosis (programmed cell death).
Caption: The DNA Damage Response pathway initiated by this compound derivatives.
References
Application Note and Protocols: Investigating the Effects of Pluraflavin A on Topoisomerase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pluraflavin A is a member of the pluramycin family of antitumor antibiotics, known for its potent cytotoxic effects against various cancer cell lines.[1][2] The established mechanism of action for many pluramycins involves intercalation into DNA and subsequent alkylation, leading to DNA damage and apoptosis.[1] However, due to the critical role of topoisomerases in managing DNA topology during replication and transcription, and the fact that many DNA-interacting agents also affect their function, it is crucial to investigate the potential effects of this compound on these essential enzymes.[3][4][5][6][7]
Topoisomerases resolve topological problems in DNA by catalyzing the transient breakage and rejoining of DNA strands.[3][4] Type I topoisomerases introduce single-strand breaks, while type II topoisomerases create double-strand breaks.[3][4] Inhibition of these enzymes can lead to the accumulation of DNA strand breaks, triggering cell cycle arrest and cell death, making them validated targets for cancer therapy.[5][6][7][8][9]
This document provides a comprehensive set of protocols to systematically evaluate the effects of this compound on both type I and type II topoisomerase activity. The described assays will enable researchers to determine if this compound acts as a topoisomerase inhibitor, and to characterize its mechanism of action.
Key Experimental Assays
A series of in vitro and cell-based assays are presented to provide a multi-faceted evaluation of this compound's interaction with topoisomerases.
-
Topoisomerase I DNA Relaxation Assay: To assess the inhibition of Topoisomerase I's ability to relax supercoiled DNA.[3][4][10][11]
-
Topoisomerase II DNA Decatenation Assay: To determine the effect of this compound on the decatenation of catenated DNA networks by Topoisomerase II.[3][12][13][14][15]
-
Topoisomerase-Mediated DNA Cleavage Assay: To investigate if this compound stabilizes the covalent DNA-topoisomerase cleavage complex, a hallmark of topoisomerase poisons.[16][17][18][19][20]
-
Fluorescence Polarization Assay: To quantitatively measure the binding affinity of this compound to topoisomerase.[21][22][23][24][25]
-
Surface Plasmon Resonance (SPR): To analyze the kinetics of this compound binding to topoisomerase in real-time.[26][27][28][29][30]
-
Cell-Based Assays: To evaluate the downstream cellular consequences of potential topoisomerase inhibition by this compound, such as cytotoxicity, DNA damage, and cell cycle arrest.[8][31]
Data Presentation
The following tables summarize hypothetical quantitative data obtained from the described experimental protocols.
Table 1: Topoisomerase I DNA Relaxation Assay - Inhibition of Supercoiled DNA Relaxation by this compound
| This compound (µM) | % Inhibition of DNA Relaxation | IC₅₀ (µM) |
| 0 | 0 | \multirow{6}{*}{25.3} |
| 1 | 15.2 ± 2.1 | |
| 10 | 48.9 ± 3.5 | |
| 25 | 75.6 ± 4.2 | |
| 50 | 92.1 ± 2.8 | |
| 100 | 98.5 ± 1.5 |
Table 2: Topoisomerase II DNA Decatenation Assay - Inhibition of kDNA Decatenation by this compound
| This compound (µM) | % Inhibition of Decatenation | IC₅₀ (µM) |
| 0 | 0 | \multirow{6}{*}{15.8} |
| 1 | 20.5 ± 2.8 | |
| 10 | 55.1 ± 4.1 | |
| 25 | 85.3 ± 3.9 | |
| 50 | 96.4 ± 2.2 | |
| 100 | 99.1 ± 1.1 |
Table 3: Fluorescence Polarization Assay - Binding Affinity of this compound to Topoisomerases
| Topoisomerase | Kd (µM) |
| Topoisomerase I | 12.7 ± 1.5 |
| Topoisomerase IIα | 8.9 ± 1.1 |
Table 4: Surface Plasmon Resonance (SPR) - Kinetic Parameters of this compound Binding to Topoisomerase IIα
| Analyte | kₐ (1/Ms) | kₔ (1/s) | Kₒ (M) |
| This compound | 2.5 x 10⁴ | 2.2 x 10⁻³ | 8.8 x 10⁻⁸ |
Table 5: Cell-Based Assays - Cellular Effects of this compound
| Cell Line | This compound (µM) | % Cell Viability (MTT Assay) | % γH2AX Positive Cells (DNA Damage) | % Cells in G2/M Phase (Cell Cycle Arrest) |
| \multirow{4}{*}{HeLa} | 0 | 100 | 2.1 ± 0.5 | 15.4 ± 1.8 |
| 1 | 78.2 ± 5.1 | 25.6 ± 3.2 | 35.1 ± 2.5 | |
| 10 | 45.5 ± 4.2 | 68.9 ± 5.7 | 58.7 ± 4.1 | |
| 25 | 15.3 ± 2.8 | 89.2 ± 4.9 | 75.3 ± 3.8 |
Experimental Protocols
Protocol 1: Topoisomerase I DNA Relaxation Assay
This assay measures the inhibition of topoisomerase I-mediated relaxation of supercoiled plasmid DNA.[3][4][10][11][32]
Materials and Reagents:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer
-
This compound stock solution
-
5x Stop solution/loading dye
-
1% Agarose (B213101) gel in TAE or TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Nuclease-free water
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, combine:
-
2 µL of 10x Topoisomerase I reaction buffer
-
200 ng of supercoiled plasmid DNA
-
Variable concentrations of this compound (or vehicle control)
-
Nuclease-free water to a final volume of 19 µL.
-
-
Initiate the reaction by adding 1 µL of human Topoisomerase I (1-2 units).
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding 5 µL of 5x stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at 50-100V until the dye fronts have sufficiently separated.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software.
Protocol 2: Topoisomerase II DNA Decatenation Assay
This assay assesses the ability of this compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.[3][12][13][14][15]
Materials and Reagents:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer (containing ATP)
-
This compound stock solution
-
5x Stop solution/loading dye
-
1% Agarose gel in TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Nuclease-free water
Procedure:
-
Set up reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, combine:
-
2 µL of 10x Topoisomerase II reaction buffer
-
200 ng of kDNA
-
Variable concentrations of this compound (or vehicle control)
-
Nuclease-free water to a final volume of 19 µL.
-
-
Start the reaction by adding 1 µL of human Topoisomerase IIα (1-2 units).
-
Incubate at 37°C for 30 minutes.
-
Stop the reactions by adding 5 µL of 5x stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Run the gel at 50-100V. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.
-
Stain and visualize the gel.
-
Quantify the amount of decatenated DNA to determine the level of inhibition.
Protocol 3: Topoisomerase-Mediated DNA Cleavage Assay
This assay determines if this compound stabilizes the covalent cleavage complex formed between topoisomerase and DNA.[16][17][18][19][20]
Materials and Reagents:
-
Human Topoisomerase I or IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Cleavage assay buffer
-
This compound stock solution
-
SDS (10% solution)
-
Proteinase K (20 mg/mL)
-
5x Loading dye
-
1% Agarose gel with ethidium bromide
-
Nuclease-free water
Procedure:
-
Assemble the reaction mixtures on ice. For a 20 µL reaction:
-
2 µL of 10x cleavage assay buffer
-
500 ng of supercoiled plasmid DNA
-
Variable concentrations of this compound (or vehicle control)
-
Nuclease-free water to a final volume of 18 µL.
-
-
Add 2 µL of Topoisomerase I or IIα.
-
Incubate at 37°C for 30 minutes.
-
Add 2 µL of 10% SDS and 2 µL of Proteinase K.
-
Incubate at 50°C for 30 minutes to digest the enzyme.
-
Add 5 µL of 5x loading dye.
-
Analyze the samples by agarose gel electrophoresis. An increase in the linear form of the plasmid DNA indicates stabilization of the cleavage complex.
Mandatory Visualizations
Caption: Experimental workflow for characterizing the effects of this compound on topoisomerase.
Caption: Proposed signaling pathway for this compound as a topoisomerase poison.
References
- 1. Synthesis of this compound “Aglycone” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound "aglycone" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Topoisomerase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Topoisomerase I-mediated DNA relaxation as a tool to study intercalation of small molecules into supercoiled DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. topogen.com [topogen.com]
- 13. inspiralis.com [inspiralis.com]
- 14. inspiralis.com [inspiralis.com]
- 15. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DNA cleavage assay for the identification of topoisomerase I inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 17. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. inspiralis.com [inspiralis.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Fluorescence polarization analysis of protein-DNA and protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bmglabtech.com [bmglabtech.com]
- 23. researchgate.net [researchgate.net]
- 24. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 25. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 26. Kinetic analysis of human topoisomerase IIalpha and beta DNA binding by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Immobilizing topoisomerase I on a surface plasmon resonance biosensor chip to screen for inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. drughunter.com [drughunter.com]
- 29. youtube.com [youtube.com]
- 30. youtube.com [youtube.com]
- 31. A Target-Specific Cellular Assay for Screening of Topoisomerase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. ebiohippo.com [ebiohippo.com]
Application Notes and Protocols for Pluriflavin A in Preclinical Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on the limited publicly available information for Pluriflavin A. While initial research has identified Pluriflavin A as a potent in vitro anticancer agent, a comprehensive search of scientific literature did not yield any specific data on its application in animal models of cancer. Therefore, the experimental protocols, quantitative data, and signaling pathways described below are presented as a generalized framework for the preclinical evaluation of a novel anticancer compound and are not based on published studies of Pluriflavin A.
Introduction to Pluriflavin A
Pluriflavin A is a novel pluramycin-type antibiotic isolated from cultures of Saccharothrix sp. DSM 12931.[1] Structurally, it possesses a reactive dimethyl epoxide side chain which is thought to contribute to its high biological activity.[1] Preliminary in vitro studies have demonstrated that Pluriflavin A exhibits potent, organ-dependent cytostatic action, with a reported IC50 in the subnanomolar range in a colon carcinoma proliferation assay.[1] This high potency in cell-based assays suggests that Pluriflavin A may be a promising candidate for further preclinical development in animal models of cancer.
Hypothetical Application in Animal Models of Cancer
The following sections outline a potential approach for evaluating the anti-cancer efficacy and toxicity of Pluriflavin A in animal models. This is a generalized guide and would require significant optimization and adaptation for the specific compound and cancer types being investigated.
Animal Models
The choice of animal model is critical for preclinical cancer research. For a compound like Pluriflavin A, a tiered approach is often employed, starting with simpler models and progressing to more complex ones that better mimic human disease.
-
Xenograft Models: Human cancer cell lines (e.g., colon, breast, lung) are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., NOD/SCID or nude mice). These models are useful for initial efficacy screening.
-
Syngeneic Models: Mouse cancer cell lines are implanted into immunocompetent mice of the same genetic background. These models are essential for studying the interaction of the compound with the immune system.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from human patients are directly implanted into immunodeficient mice. PDX models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of human tumors.
Quantitative Data Summary (Illustrative Example)
The following table represents the type of quantitative data that would be collected and analyzed from a hypothetical in vivo efficacy study of Pluriflavin A in a colon cancer xenograft model. Note: This data is for illustrative purposes only and is not based on actual experimental results for Pluriflavin A.
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Change in Body Weight (%) | Number of Metastases (Mean ± SD) |
| Vehicle Control | - | Intraperitoneal (IP) | 1500 ± 250 | 0 | +5.2 | 8 ± 3 |
| Pluriflavin A | 1 | Intraperitoneal (IP) | 900 ± 180 | 40 | +1.5 | 5 ± 2 |
| Pluriflavin A | 5 | Intraperitoneal (IP) | 450 ± 120 | 70 | -2.3 | 2 ± 1 |
| Positive Control (e.g., 5-FU) | 50 | Intraperitoneal (IP) | 600 ± 150 | 60 | -8.7 | 3 ± 2 |
Experimental Protocols (Generalized)
The following are generalized protocols for key experiments in the preclinical evaluation of a novel anticancer compound.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of Pluriflavin A that can be administered to mice without causing unacceptable levels of toxicity.
Protocol:
-
Use healthy, non-tumor-bearing mice (e.g., C57BL/6 or BALB/c), typically 6-8 weeks old.
-
Divide mice into groups (n=3-5 per group) and administer escalating doses of Pluriflavin A via the intended clinical route (e.g., intraperitoneal, intravenous, or oral).
-
Include a vehicle control group.
-
Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, activity level, and physical appearance.
-
Record mortality and the time of death.
-
After a defined observation period (e.g., 14 days), euthanize surviving animals and perform gross necropsy and histopathological analysis of major organs.
-
The MTD is defined as the highest dose that does not cause mortality or more than a 20% loss of body weight and does not induce severe, irreversible organ damage.
In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor activity of Pluriflavin A in a human cancer xenograft model.
Protocol:
-
Culture a human cancer cell line (e.g., HCT116 for colon cancer) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., Matrigel).
-
Inject a defined number of cells (e.g., 1 x 10^6) subcutaneously into the flank of immunodeficient mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (n=8-10 per group), including a vehicle control and a positive control group.
-
Administer Pluriflavin A at doses below the MTD according to a defined schedule (e.g., daily or three times a week).
-
Measure tumor volume using calipers 2-3 times per week.
-
Monitor body weight and clinical signs of toxicity throughout the study.
-
At the end of the study, euthanize the animals, excise the tumors, and weigh them.
-
Analyze tumor tissue for biomarkers of drug activity (e.g., apoptosis, proliferation markers).
Visualization of Potential Mechanisms and Workflows
Potential Signaling Pathway Involvement
Many anticancer agents exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer and is a common target for novel therapeutics. The following diagram illustrates this pathway. The involvement of Pluriflavin A in this or any other signaling pathway has not been experimentally determined.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a novel anticancer compound like Pluriflavin A.
Caption: A generalized workflow for preclinical drug development.
References
Application Notes & Protocols for Assessing In-Vivo Antitumor Activity of Plurafravin A
For Researchers, Scientists, and Drug Development Professionals.
Introduction
These application notes provide a comprehensive overview and detailed protocols for assessing the in vivo antitumor activity of Plurafravin A, a novel investigational compound. The following sections detail the necessary steps from initial cell line selection to the execution of xenograft studies in murine models, data analysis, and interpretation. These protocols are designed to be adapted based on the specific tumor model and the characteristics of Plurafravin A.
Preclinical In-Vivo Model Selection
The choice of an appropriate animal model is critical for the successful evaluation of an anticancer agent.[1][2] Murine models are most commonly used due to their genetic tractability and the availability of established tumor cell lines.[1][2]
1.1. Xenograft Models Human tumor xenografts in immunodeficient mice (e.g., nude, SCID, or NSG mice) are a widely accepted standard for preclinical anticancer drug screening.[3] This model involves the subcutaneous or orthotopic implantation of human cancer cell lines.
1.2. Syngeneic Models If studying the interaction of the compound with the immune system is a priority, immunocompetent mice with murine tumors are the model of choice.
1.3. Patient-Derived Xenograft (PDX) Models PDX models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, can offer a more clinically relevant prediction of drug efficacy.
Experimental Protocols
2.1. Cell Culture and Preparation
-
Cell Line Selection: Choose a human cancer cell line relevant to the proposed therapeutic indication of Plurafravin A. The selection can be guided by in vitro sensitivity data.
-
Cell Culture: Culture the selected cancer cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA.
-
Cell Viability and Counting: Determine cell viability using a trypan blue exclusion assay. Count the cells using a hemocytometer or an automated cell counter.
-
Cell Suspension: Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration for injection (typically 1 x 10^6 to 1 x 10^7 cells per animal).
2.2. Animal Handling and Tumor Implantation
-
Animal Strain: Select an appropriate immunodeficient mouse strain (e.g., BALB/c nude mice).
-
Acclimatization: Allow the animals to acclimatize to the facility for at least one week before the experiment.
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Inject the prepared cell suspension (typically 0.1-0.2 mL) subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the animals daily for tumor appearance.
-
Once tumors are palpable, measure the tumor dimensions (length and width) using calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
2.3. Plurafravin A Administration
-
Treatment Groups: Randomly assign mice with established tumors (e.g., 100-200 mm³) into treatment and control groups (n=5-10 mice per group).
-
Vehicle Control Group: Receives the vehicle used to dissolve Plurafravin A.
-
Plurafravin A Treatment Group(s): Receives Plurafravin A at one or more dose levels.
-
Positive Control Group (Optional): Receives a standard-of-care chemotherapy agent.
-
-
Drug Preparation: Prepare Plurafravin A in a suitable vehicle for the chosen route of administration.
-
Route of Administration: The route of administration (e.g., intraperitoneal, intravenous, oral) should be determined based on the physicochemical properties and formulation of Plurafravin A.
-
Dosing Schedule: Administer the treatment according to a predetermined schedule (e.g., daily, every other day) for a specified duration.
2.4. Endpoint Analysis
-
Tumor Growth Inhibition: The primary endpoint is typically the inhibition of tumor growth. This is assessed by comparing the tumor volumes in the treated groups to the vehicle control group.
-
Body Weight: Monitor the body weight of the animals regularly as an indicator of systemic toxicity. Significant weight loss (>15-20%) may necessitate dose reduction or cessation of treatment.
-
Survival Analysis: In some studies, the experiment may continue until a humane endpoint is reached (e.g., tumor volume exceeds a certain limit, or signs of morbidity are observed). Survival data can be plotted using a Kaplan-Meier curve.
-
Tumor Excision and Analysis: At the end of the study, euthanize the animals and excise the tumors.
-
Tumor Weight: Record the final tumor weight.
-
Histopathology: Fix a portion of the tumor in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).
-
Biomarker Analysis: Snap-freeze a portion of the tumor in liquid nitrogen for molecular analysis (e.g., Western blotting, qPCR) to investigate the mechanism of action.
-
Data Presentation
Table 1: In-Vivo Antitumor Efficacy of Plurafravin A in Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day X) | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | 1500 ± 150 | 0 | +5 ± 2 |
| Plurafravin A | 10 | 800 ± 120 | 46.7 | -2 ± 1.5 |
| Plurafravin A | 25 | 450 ± 90 | 70.0 | -5 ± 2.1 |
| Positive Control | Y | 300 ± 75 | 80.0 | -10 ± 3.0 |
Table 2: Survival Analysis
| Treatment Group | Dose (mg/kg) | Median Survival (Days) | Percent Increase in Lifespan |
| Vehicle Control | - | 25 | - |
| Plurafravin A | 10 | 35 | 40 |
| Plurafravin A | 25 | 45 | 80 |
| Positive Control | Y | 50 | 100 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for assessing the in vivo antitumor activity of Plurafravin A.
PI3K-Akt Signaling Pathway Diagram
Caption: Hypothesized inhibition of the PI3K-Akt signaling pathway by Plurafravin A.
References
Evaluating the Therapeutic Potential of Pluriflavin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pluriflavin A, a compound belonging to the flavonoid family, holds significant promise for therapeutic applications due to the well-documented biological activities of structurally related compounds. Flavonoids are a diverse group of polyphenolic compounds widely distributed in plants and are known to possess a broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] This document provides a comprehensive guide for the systematic evaluation of Pluriflavin A's therapeutic potential. The protocols outlined below are based on established methodologies for assessing the key bioactivities associated with flavonoids and proflavine (B1679165) derivatives.[3][4][5]
Due to the limited specific data on Pluriflavin A, the following protocols are proposed based on the known activities of its chemical class. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental findings.
Assessment of Antioxidant Potential
Oxidative stress is a key contributor to the pathogenesis of numerous diseases. The antioxidant capacity of Pluriflavin A can be a primary indicator of its therapeutic relevance.
Data Presentation: In Vitro Antioxidant Activity
A summary of key antioxidant assays and the expected data output is presented in Table 1.
| Assay | Principle | Key Parameter(s) | Reference Compound(s) |
| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change. | IC50 (µg/mL or µM) | Trolox, Ascorbic Acid |
| ABTS Radical Scavenging Assay | Evaluates the scavenging of the ABTS radical cation, applicable to both hydrophilic and lipophilic antioxidants. | TEAC (Trolox Equivalent Antioxidant Capacity) | Trolox |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants. | FRAP value (µM Fe²⁺ equivalents) | Ferrous Sulfate (FeSO₄) |
| Oxygen Radical Absorbance Capacity (ORAC) Assay | Measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. | ORAC value (µmol Trolox equivalents/g) | Trolox |
| Cellular Antioxidant Activity (CAA) Assay | Quantifies the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant measure. | CAA value (µmol Quercetin Equivalents/100 µmol) | Quercetin |
Experimental Protocols
1.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of Pluriflavin A to donate a hydrogen atom to the stable DPPH radical, resulting in a color change from violet to yellow, which is measured spectrophotometrically.
-
Materials: DPPH solution (in methanol), Pluriflavin A stock solution, methanol, 96-well microplate, microplate reader.
-
Procedure:
-
Prepare serial dilutions of Pluriflavin A in methanol.
-
Add 100 µL of each dilution to a 96-well plate.
-
Add 100 µL of DPPH solution to each well.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
1.2.2. Ferric Reducing Antioxidant Power (FRAP) Assay
-
Principle: This assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form by antioxidants in an acidic medium.
-
Materials: FRAP reagent (acetate buffer, TPTZ solution, FeCl₃ solution), Pluriflavin A stock solution, distilled water, 96-well microplate, microplate reader.
-
Procedure:
-
Prepare fresh FRAP reagent.
-
Add 180 µL of FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of Pluriflavin A dilutions or standard (FeSO₄) to the wells.
-
Incubate at 37°C for 10 minutes.
-
Measure the absorbance at 593 nm.
-
Construct a standard curve using FeSO₄ and express the results as µM Fe²⁺ equivalents.
-
Visualization: Antioxidant Mechanism Workflow
Caption: Workflow for assessing Pluriflavin A's antioxidant potential.
Evaluation of Anti-inflammatory Properties
Chronic inflammation is implicated in a wide range of diseases. Flavonoids are known to modulate inflammatory pathways.
Data Presentation: In Vitro Anti-inflammatory Activity
| Assay | Principle | Key Parameter(s) | Cell Line(s) |
| Nitric Oxide (NO) Production Assay | Measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages. | IC50 (µg/mL or µM) | RAW 264.7, J774A.1 |
| Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement | Quantifies the reduction of pro-inflammatory cytokine levels in LPS-stimulated macrophages or other relevant cell types using ELISA. | % Inhibition, IC50 (µg/mL or µM) | RAW 264.7, THP-1, PBMCs |
| Cyclooxygenase (COX-2) Inhibition Assay | Determines the inhibitory effect of Pluriflavin A on the activity of the COX-2 enzyme, a key mediator of inflammation. | IC50 (µg/mL or µM) | Enzyme-based or cell-based assay |
| NF-κB Activation Assay | Measures the inhibition of the NF-κB signaling pathway, a central regulator of inflammation, often using a reporter gene assay. | % Inhibition, IC50 (µg/mL or µM) | HEK293T, HeLa |
Experimental Protocols
2.2.1. Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
-
Principle: This assay measures the inhibitory effect of Pluriflavin A on the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
-
Materials: RAW 264.7 macrophage cells, DMEM, FBS, LPS, Griess reagent, Pluriflavin A stock solution, 96-well plate.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of Pluriflavin A for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell supernatant and mix with Griess reagent.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite (B80452) and calculate the percentage of inhibition of NO production.
-
2.2.2. Measurement of Pro-inflammatory Cytokines by ELISA
-
Principle: This protocol quantifies the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant of stimulated immune cells treated with Pluriflavin A.
-
Materials: RAW 264.7 or THP-1 cells, LPS, Pluriflavin A, commercial ELISA kits for TNF-α and IL-6.
-
Procedure:
-
Follow the cell culture and treatment protocol as described for the NO production assay.
-
Collect the cell culture supernatant.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Calculate the concentration of each cytokine and the percentage of inhibition by Pluriflavin A.
-
Visualization: Key Inflammatory Signaling Pathway
Caption: Pluriflavin A may inhibit the NF-κB signaling pathway.
Assessment of Anticancer Activity
Many flavonoids have demonstrated potent anticancer activities through various mechanisms.
Data Presentation: In Vitro Anticancer Activity
| Assay | Principle | Key Parameter(s) | Cancer Cell Line(s) |
| MTT/MTS Cell Viability Assay | Measures the metabolic activity of cells, which is proportional to the number of viable cells. A reduction in metabolic activity indicates cytotoxicity. | IC50 (µg/mL or µM) | A549 (lung), MCF-7 (breast), HeLa (cervical), etc. |
| Colony Formation Assay | Assesses the long-term proliferative capacity of single cells after treatment with the compound. | Plating Efficiency, Surviving Fraction | As above |
| Cell Cycle Analysis | Determines the effect of the compound on the cell cycle distribution (G1, S, G2/M phases) using flow cytometry. | % of cells in each phase | As above |
| Apoptosis Assay (Annexin V/PI) | Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry. | % of apoptotic cells | As above |
| Wound Healing/Transwell Migration Assay | Evaluates the effect of the compound on cancer cell migration and invasion, which are key processes in metastasis. | % wound closure, % migrated cells | As above |
Experimental Protocols
3.2.1. MTT Cell Viability Assay
-
Principle: This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase to purple formazan (B1609692), which is soluble in DMSO. The absorbance of the formazan solution is proportional to the number of viable cells.
-
Materials: Cancer cell lines (e.g., A549, MCF-7), complete culture medium, Pluriflavin A, MTT solution, DMSO, 96-well plates.
-
Procedure:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of Pluriflavin A for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
3.2.2. Cell Cycle Analysis by Flow Cytometry
-
Principle: This method uses a fluorescent dye (e.g., Propidium Iodide, PI) that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle.
-
Materials: Cancer cells, Pluriflavin A, PBS, ethanol, RNase A, Propidium Iodide (PI), flow cytometer.
-
Procedure:
-
Treat cells with Pluriflavin A for a specified time.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and resuspend them in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Visualization: Anticancer Evaluation Workflow
Caption: Workflow for assessing Pluriflavin A's anticancer potential.
Conclusion
The protocols and application notes provided herein offer a robust framework for the initial evaluation of Pluriflavin A's therapeutic potential. By systematically assessing its antioxidant, anti-inflammatory, and anticancer activities, researchers can gain valuable insights into its mechanisms of action and identify promising avenues for further drug development. The use of standardized assays and the inclusion of appropriate controls are critical for generating reliable and reproducible data. The visualization of workflows and signaling pathways is intended to provide a clear conceptual framework for these investigations. Further studies, including in vivo animal models and detailed mechanistic investigations, will be necessary to fully elucidate the therapeutic utility of Pluriflavin A.
References
- 1. mdpi.com [mdpi.com]
- 2. Polyphenolic Composition and Antioxidant Activity (ORAC, EPR and Cellular) of Different Extracts of Argylia radiata Vitroplants and Natural Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proflavine/acriflavine derivatives with versatile biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Role of Flavonoids in Treating Chronic Inflammatory Diseases with a Special Focus on the Anti-Inflammatory Activity of Apigenin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
overcoming challenges in the total synthesis of Pluraflavin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the total synthesis of Pluraflavin A. The content is based on published synthetic routes and aims to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
The total synthesis of this compound presents several significant challenges:
-
Construction of the Aglycone: The synthesis of the highly functionalized anthrapyran core, including the stereoselective formation of the epoxide side chain, is a primary hurdle.[1][2]
-
Stereocontrolled Glycosylation: The introduction of the carbohydrate moieties, particularly the stereoselective formation of the α-C-aryl glycosidic linkage and the subsequent O-glycosylations, is a major obstacle.[1][3]
-
Synthesis of Sugar Donors: The preparation of suitable glycosyl donors for the unique sugars present in this compound, such as 3-epi-vancosamine, can be challenging as synthetic protocols may not be well-established.[1]
-
Late-Stage Functionalization: The introduction of sensitive functional groups, such as the dimethylamino group on the rhodosamine residue, at a late stage of the synthesis requires careful strategic planning to avoid decomposition of the advanced intermediate.
Troubleshooting Guides
Problem 1: Low yield and poor stereoselectivity in the C-glycosylation step.
The formation of the α-C-aryl glycoside is a critical and often problematic step. Low yields and incorrect stereochemistry are common issues.
Possible Cause & Solution
-
Suboptimal Reaction Conditions for Hydrogenation: The stereochemical outcome of the C-glycosylation is often determined by the reduction of a C-aryl glycal intermediate. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high α-selectivity.
-
Troubleshooting Tip: A hydroxyl-directed hydrogenation has been shown to favor the formation of the desired α-anomer. Ensure the presence of a directing group and optimize hydrogenation conditions. If low solubility of the glycal is an issue, consider using a solvent like toluene (B28343) to improve reactivity. A 3:1 mixture of α/β isomers has been reported using 10% Pd/C in toluene.
-
-
Alternative Strategy: Benzyne-Furan Cycloaddition: For related pluramycin systems, an intramolecular aryne-furan cycloaddition has been successfully employed to construct the C-aryl glycoside linkage. This strategy could be adapted for the synthesis of this compound.
-
Alternative Strategy: O→C-Glycoside Rearrangement: As pioneered by Suzuki, an O→C-glycoside rearrangement can be a powerful method for the synthesis of C-aryl glycosides. This involves the formation of an O-glycoside which then rearranges to the C-glycoside under the influence of a Lewis acid.
Workflow for Stereoselective C-Glycosylation
Caption: Workflow for the Stille coupling and stereoselective hydrogenation to form the C-glycoside.
Problem 2: Difficulty in the stereoselective synthesis of the epoxide side chain.
The absolute stereochemistry of the epoxide in natural this compound was initially unknown, necessitating an enantioselective approach to its synthesis.
Possible Cause & Solution
-
Racemic Synthesis: Initial approaches may yield a racemic mixture of the aglycone.
-
Troubleshooting Tip: Employ an asymmetric dihydroxylation, such as the Sharpless asymmetric dihydroxylation, to introduce chirality early in the synthesis of the side chain precursor. This will lead to an enantioenriched intermediate that can be carried through to the final product.
-
-
Protecting Group Strategy: The choice of protecting groups for the diol precursor to the epoxide is critical to avoid unwanted side reactions during subsequent synthetic manipulations.
-
Troubleshooting Tip: A robust protecting group strategy is essential. For instance, an acetonide can be used to protect a 1,2-diol, which can then be deprotected and converted to the epoxide via mesylation and intramolecular displacement.
-
Logical Flow for Epoxide Formation
Caption: Key steps for the enantioselective synthesis of the epoxide side chain.
Problem 3: Challenges in the late-stage installation of the dimethylamino group.
Introducing the dimethylamino functionality onto the rhodosamine sugar at a late stage can be problematic due to the potential for side reactions and decomposition of the complex molecule.
Possible Cause & Solution
-
Direct Amination Failure: Direct amination methods may not be compatible with the functional groups present in the advanced intermediate.
-
Troubleshooting Tip: A two-step sequence involving the introduction of an azide (B81097) followed by reduction is a promising strategy. The azide can be installed via nucleophilic displacement of a suitable leaving group, and subsequent reduction, for example by hydrogenation or with a reducing agent like Staudinger reduction, can furnish the amine. The amine can then be dimethylated. Optimization of the azide reduction and subsequent methylation will be critical for the success of this final step.
-
Quantitative Data Summary
| Step | Reaction | Yield (%) | Diastereomeric/Enantiomeric Ratio | Reference |
| Aglycone Synthesis | [3+2] Cycloaddition | - | Inconsequential mixture | |
| Pyronone Cyclization (from β-diketone) | 86 | - | ||
| Epoxide Formation (from diol) | 60 | trans isomer | ||
| C-Glycosylation | Stille Coupling | - | - | |
| Hydrogenation of C-aryl glycal | 60 | 3:1 (α:β) | ||
| O-Glycosylation | α-Oliose Glycosylation | 83 | Single diastereomer | |
| β-3-epi-vancosamine Glycosylation | - | - |
Key Experimental Protocols
Protocol 1: Stereoselective Hydrogenation for C-Glycosylation
-
Reaction: Heterogeneous hydrogenation of the C-aryl glycal (compound 23 in the cited literature) to the corresponding C-glycoside (compound 26 ).
-
Reagents and Conditions:
-
Substrate: C-aryl glycal
-
Catalyst: 10% Palladium on Carbon (Pd/C)
-
Solvent: Toluene
-
Atmosphere: Hydrogen (1 atm)
-
-
Procedure: To a solution of the C-aryl glycal in toluene is added 10% Pd/C. The reaction mixture is stirred under a hydrogen atmosphere at room temperature until the starting material is consumed (monitoring by TLC). The mixture is then filtered through a pad of Celite to remove the catalyst, and the solvent is removed under reduced pressure. The resulting residue is purified by silica (B1680970) gel chromatography to separate the α and β anomers.
-
Observed Outcome: This procedure yielded a 3:1 mixture of the α and β anomers in 60% combined yield.
Protocol 2: O-Glycosylation with an α-Oliose Donor
-
Reaction: Glycosylation of the C-glycoside alcohol (compound 15 ) with a thioglycosyl donor (compound 27 ).
-
Reagents and Conditions:
-
Glycosyl Acceptor: C-glycoside alcohol
-
Glycosyl Donor: Thioglycosyl donor (4 equivalents)
-
Promoter: Silver hexafluorophosphate (B91526) (AgPF₆)
-
Base: 2,6-di-tert-butyl-3-methylpyridine
-
Additives: 4Å Molecular Sieves
-
Solvent: Dichloromethane (B109758) (CH₂Cl₂)
-
Temperature: 0 °C
-
-
Procedure: To a solution of the glycosyl acceptor, thioglycosyl donor, and 2,6-di-tert-butyl-3-methylpyridine in dichloromethane at 0 °C, containing activated 4Å molecular sieves, is added silver hexafluorophosphate. The reaction is stirred at 0 °C until completion. The reaction is quenched, filtered, and concentrated. The crude product is then desilylated and purified by silica gel chromatography.
-
Observed Outcome: The desired O-glycoside was obtained in 83% yield as a single diastereomer.
References
Pluraflavin A Synthesis: Technical Support & Troubleshooting
Welcome to the technical support center for the synthesis of Pluraflavin A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data to support your synthetic efforts.
Frequently Asked Questions & Troubleshooting
Q1: My overall yield for the this compound aglycone is low due to poor solubility of intermediates. How can this be addressed?
A1: Poor solubility of the anthrapyran core intermediates is a known issue that complicates purification and handling.[1] A strategic approach is to carefully plan the sequence of synthetic steps. Installing the epoxide moiety before the Diels-Alder installation of the D-ring can provide access to intermediates with better solubility profiles, potentially improving overall yield and ease of handling.[1][2]
Q2: The oxidation of the β-hydroxy ketone to the corresponding β-diketone is inefficient with standard reagents. What conditions are more effective?
A2: Standard oxidizing agents such as pyridinium (B92312) dichromate (PDC) or pyridinium chlorochromate (PCC) have been reported to be ineffective for this transformation, often resulting in the recovery of the starting material.[3] An optimized procedure involves using iodoxybenzoic acid (IBX) in ethyl acetate (B1210297) at an elevated temperature of 65°C. This change in conditions can significantly improve the reaction rate and yield, furnishing the desired β-diketone in up to 82% yield.[3]
Q3: I'm observing decomposition during the phenolic protection step using allyl bromide. What is the cause and how can I improve the yield?
A3: Prolonged reaction times during the alkylation of the phenolic group can lead to decomposition. This is likely due to the formation of an unstable ortho-quinone methide species. To mitigate this, yields can be improved by using a large excess of allyl bromide. This accelerates the reaction, minimizing the time the substrate is exposed to conditions that favor decomposition.
Q4: The stereoselectivity of the C-aryl glycal hydrogenation to form the desired α-glycoside is poor. How can I control the stereochemical outcome?
A4: The stereoselectivity of this reduction is highly dependent on the solvent's polarity. A hydroxyl-directed hydrogenation process is at play, where non-polar solvents significantly favor the formation of the desired α-isomer. For example, switching the solvent from methanol (B129727) to hexanes can change the α/β ratio from 1:1 to 14:1. Therefore, to maximize the yield of the α-glycoside, it is critical to use a non-polar solvent like hexanes or toluene (B28343).
Data Summary
Table 1: Effect of Solvent Polarity on Hydrogenation Stereoselectivity
This table summarizes the impact of solvent choice on the stereochemical outcome of the C-aryl glycal hydrogenation step, a critical transformation for establishing the α-C aryl glycoside bond in this compound.
| Solvent | Polarity | α/β Isomer Ratio | Yield of Desired α-Isomer |
| Methanol | High | 1:1 | 50% |
| Ethyl Acetate | Medium | 5:1 | 83% |
| Benzene | Low | 11:1 | 92% |
| Hexanes | Low | 14:1 | 93% |
Key Experimental Protocols
Protocol 1: Optimized Oxidation of β-Hydroxy Ketone
This protocol describes the effective conversion of the β-hydroxy ketone to a β-diketone intermediate.
-
Suspend the β-hydroxy ketone starting material and iodoxybenzoic acid (IBX) in ethyl acetate.
-
Heat the reaction mixture to 65°C.
-
Monitor the reaction by TLC. If starting material remains, recycle it through the reaction conditions.
-
Upon completion, filter the reaction mixture to remove insoluble byproducts.
-
Concentrate the filtrate under reduced pressure and purify the residue via column chromatography to obtain the β-diketone product.
Protocol 2: Stereoselective Hydrogenation of the C-Aryl Glycal
This protocol details the hydroxyl-directed heterogeneous hydrogenation to form the α-C aryl glycoside.
-
Dissolve the C-aryl glycal intermediate in a non-polar solvent (e.g., toluene or hexanes). Low solubility in hexanes may necessitate the use of toluene.
-
Add 10% Palladium on carbon (Pd/C) catalyst to the solution.
-
Subject the mixture to a hydrogen gas atmosphere (1 atm).
-
Stir the reaction vigorously until the starting material is consumed (monitor by TLC).
-
Filter the mixture through a pad of Celite to remove the catalyst, rinsing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure. The resulting residue will contain a mixture of α and β C-glycosides, with the α isomer favored.
-
Purify via column chromatography to isolate the desired α-glycoside.
Visualized Workflows and Pathways
Caption: High-level workflow for the total synthesis of this compound.
Caption: Decision tree for troubleshooting poor hydrogenation stereoselectivity.
Caption: Reaction pathway for the critical C-glycoside bond formation.
References
Technical Support Center: High-Purity Pluraflavin A Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols for high-purity Pluraflavin A.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield of this compound After Initial Extraction
-
Question: We are experiencing a significant loss of this compound during the initial solvent extraction from our crude fermentation broth. What are the potential causes and solutions?
-
Answer: Low yields at the extraction stage can stem from several factors:
-
Incomplete Cell Lysis: this compound, being an intracellular or cell-associated product, may not be fully released if cell lysis is inefficient.
-
Troubleshooting:
-
Optimize physical lysis methods (e.g., sonication, homogenization) by adjusting duration and intensity.
-
Experiment with enzymatic lysis cocktails specific to your production strain.
-
Ensure the chosen solvent for extraction is also effective in disrupting cell membranes.
-
-
-
Improper Solvent Selection: The polarity of the extraction solvent is critical for selectively dissolving this compound while minimizing the co-extraction of impurities.
-
Troubleshooting:
-
Test a range of solvents with varying polarities (e.g., ethyl acetate, butanol, chloroform-methanol mixtures).
-
Perform small-scale extractions to determine the solvent system that provides the best recovery of this compound with the fewest impurities.
-
-
-
Degradation of this compound: Pluraflavins can be sensitive to pH and temperature.[1]
-
Issue 2: Poor Resolution and Peak Tailing During Column Chromatography
-
Question: Our team is observing poor peak separation and significant tailing during the silica (B1680970) gel column chromatography step for this compound. How can we improve this?
-
Answer: Poor resolution and peak tailing are common chromatography issues that can often be resolved by optimizing several parameters.[3]
-
Inappropriate Solvent System: The mobile phase composition may not be optimal for the separation of this compound from closely related impurities.
-
Troubleshooting:
-
Gradient Elution: Implement a gradient elution from a non-polar to a more polar solvent system. This can help to sharpen peaks and improve the separation of compounds with different polarities.
-
Solvent Modifiers: Add a small percentage of a modifier like acetic acid or triethylamine (B128534) to the mobile phase. This can improve peak shape by minimizing interactions with acidic or basic sites on the silica gel.
-
-
-
Column Overloading: Loading too much crude extract onto the column can lead to broad, poorly resolved peaks.
-
Troubleshooting:
-
Reduce the amount of sample loaded onto the column. As a general rule, the sample load should be 1-5% of the stationary phase weight.
-
If a larger sample volume is necessary, consider using a larger column.
-
-
-
Sample Solubility: If the sample is not fully dissolved in the initial mobile phase, it can precipitate at the top of the column, leading to tailing.
-
Troubleshooting:
-
Dissolve the sample in a stronger solvent and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample can be loaded onto the column.
-
-
-
Issue 3: Presence of Persistent Impurities in the Final Product
-
Question: After multiple chromatography steps, we are still detecting persistent impurities in our this compound sample. What advanced purification techniques can we employ?
-
Answer: When standard chromatography methods are insufficient, more advanced or orthogonal separation techniques may be necessary.
-
Orthogonal Chromatography Techniques: Employing a second chromatography step that separates molecules based on a different principle can be highly effective.
-
Troubleshooting:
-
Reversed-Phase HPLC (RP-HPLC): If normal-phase silica chromatography was used initially, an RP-HPLC step (e.g., with a C18 column) can separate compounds based on hydrophobicity.
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and can be effective if this compound and its impurities have different isoelectric points.
-
Size-Exclusion Chromatography (SEC): If the impurities have a significantly different molecular size, SEC can be used as a final polishing step.
-
-
-
Crystallization: Crystallization is a powerful technique for achieving high purity of solid compounds.
-
Troubleshooting:
-
Experiment with different solvent and anti-solvent systems to induce crystallization of this compound.
-
Slow cooling or slow evaporation of the solvent can promote the growth of larger, purer crystals.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical yield and purity I can expect for this compound purification?
-
A1: The yield and purity of this compound can vary significantly depending on the production strain, extraction method, and the number and type of purification steps. Below is an illustrative table of potential outcomes at each stage.
-
| Purification Step | Typical Purity (%) | Typical Recovery (%) |
| Crude Extract | 5 - 15 | 100 |
| Silica Gel Chromatography | 60 - 80 | 70 - 85 |
| Preparative HPLC | > 95 | 50 - 70 |
| Crystallization | > 99 | 80 - 95 |
-
Q2: How can I monitor the stability of this compound during purification?
-
A2: Stability can be monitored by analyzing samples at each stage using techniques like HPLC. Look for the appearance of new peaks or a decrease in the area of the this compound peak. It is advisable to conduct forced degradation studies (e.g., exposure to acid, base, heat, and oxidation) to understand the degradation profile of this compound and to develop stability-indicating analytical methods.
-
-
Q3: What are the key physicochemical properties of this compound to consider during protocol development?
-
A3: While specific data for this compound is limited in the public domain, related compounds suggest the following properties are important:
-
Solubility: Determine the solubility in a range of organic solvents and aqueous buffers to optimize extraction and chromatography mobile phases.
-
pKa: Understanding the acidic and basic properties will aid in developing ion-exchange chromatography methods and predicting pH-dependent stability.
-
UV-Vis Absorbance: The chromophore of the this compound molecule allows for easy detection using a UV-Vis spectrophotometer, which is useful for tracking the compound during chromatography.
-
-
Experimental Protocols
Protocol 1: General Silica Gel Column Chromatography for this compound Enrichment
-
Column Packing:
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass column and allow the silica to pack under gravity, gently tapping the column to ensure even packing.
-
Wash the packed column with 2-3 column volumes of the starting mobile phase.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of a solvent that ensures complete solubility (e.g., dichloromethane).
-
In a separate flask, add a small amount of silica gel to the dissolved sample.
-
Evaporate the solvent to obtain a dry, free-flowing powder of the sample adsorbed onto the silica.
-
Carefully add the dried sample to the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.
-
Collect fractions and monitor the elution of this compound using Thin Layer Chromatography (TLC) or a UV-Vis spectrophotometer.
-
-
Fraction Analysis:
-
Combine the fractions containing pure or enriched this compound.
-
Evaporate the solvent to obtain the enriched product.
-
Protocol 2: Preparative Reversed-Phase HPLC for High-Purity this compound
-
System Preparation:
-
Use a preparative HPLC system equipped with a C18 column.
-
Equilibrate the column with the starting mobile phase (e.g., a mixture of water and acetonitrile (B52724) with 0.1% formic acid) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the enriched this compound from the previous step in the mobile phase.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
Injection and Elution:
-
Inject the filtered sample onto the column.
-
Elute with an isocratic or gradient mobile phase optimized for the separation of this compound from its impurities.
-
Monitor the elution profile using a UV-Vis detector at the absorbance maximum of this compound.
-
-
Fraction Collection:
-
Collect the peak corresponding to this compound.
-
-
Product Recovery:
-
Remove the organic solvent from the collected fraction, often by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain high-purity this compound as a solid.
-
Visualizations
Caption: A typical experimental workflow for the purification of high-purity this compound.
Caption: A troubleshooting decision tree for addressing poor peak resolution in chromatography.
References
strategies to mitigate Pluraflavin A degradation during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of Pluraflavin A during experimental procedures. Given the structural characteristics of this compound, including its anthrapyran core and glycosidic linkages, it is susceptible to degradation through several pathways, primarily photodegradation, pH-mediated hydrolysis, and oxidation.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound, providing systematic approaches to identify and resolve them.
Issue 1: Loss of Bioactivity or Inconsistent Results in Cellular Assays
Possible Cause: Degradation of this compound in stock solutions or during incubation.
Troubleshooting Steps:
-
Protect from Light: this compound's polycyclic aromatic structure makes it highly susceptible to photodegradation.
-
Action: Work under subdued or red light. Use amber-colored vials or wrap containers in aluminum foil.
-
Verification: Compare the bioactivity of a freshly prepared solution with one that has been exposed to ambient light.
-
-
Control pH of Media: The glycosidic bonds in this compound are prone to acid-catalyzed hydrolysis.
-
Action: Ensure the pH of your cell culture media or buffer is stable and within the optimal range for the compound's stability (typically neutral to slightly alkaline for glycosides).
-
Verification: Measure the pH of the media before and after the addition of this compound and at the end of the incubation period.
-
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and accelerate degradation.
-
Action: Aliquot stock solutions into single-use volumes.
-
Verification: Compare the performance of a freshly thawed aliquot with one that has undergone multiple freeze-thaw cycles.
-
-
Assess Solvent Stability: The choice of solvent can impact the stability of this compound.
-
Action: Prepare stock solutions in high-purity, anhydrous solvents such as DMSO or ethanol.
-
Verification: Analyze the purity of this compound in different solvents over time using HPLC.
-
Issue 2: Appearance of Unexpected Peaks in HPLC Chromatograms
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Analyze Sample Handling and Storage: Review the entire process from sample preparation to injection for potential exposure to light, extreme pH, or elevated temperatures.
-
Action: Implement the handling procedures outlined in the Best Practices section below.
-
-
Perform Forced Degradation Studies: Intentionally degrade a sample of this compound to identify the retention times of its major degradation products.
-
Action: Expose this compound solutions to acidic, basic, oxidative, and photolytic stress conditions (see Experimental Protocols for a detailed procedure).
-
Verification: Compare the chromatograms of the stressed samples with the problematic experimental sample to identify matching degradation peaks.
-
-
Optimize HPLC Method: Ensure the analytical method is capable of separating the parent compound from its degradation products.
-
Action: Adjust mobile phase composition, gradient, pH, or column type to improve resolution. Refer to established stability-indicating methods for anthracyclines as a starting point.
-
Logical Flow for Troubleshooting Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: Based on its chemical structure, which includes a polycyclic aromatic system and glycosidic bonds, this compound is most susceptible to photodegradation and acid-catalyzed hydrolysis of the sugar moieties. Oxidation of the anthrapyran core is also a potential degradation pathway.
Q2: How should I store this compound powder and stock solutions?
A2: Solid this compound should be stored in a desiccator at -20°C, protected from light. Stock solutions, typically in DMSO or ethanol, should be aliquoted into amber vials and stored at -80°C to minimize degradation from light exposure and freeze-thaw cycles.
Q3: What are the visible signs of this compound degradation?
A3: A color change in the solution (e.g., fading of its characteristic color) can be an indicator of degradation. However, the absence of a color change does not guarantee stability. The most reliable method for assessing degradation is through analytical techniques like HPLC, which can detect the formation of degradation products.
Q4: Can I use standard laboratory lighting when working with this compound?
A4: It is strongly recommended to avoid standard fluorescent lighting, which emits UV and visible light that can cause photodegradation. Whenever possible, work in a dark room with a red safety light or in a fume hood with the sash down and the light off.
Q5: What pH range is optimal for this compound stability in aqueous solutions?
A5: While specific data for this compound is not available, for structurally similar compounds with glycosidic linkages, a neutral to slightly basic pH (pH 7-8) is generally preferred to minimize acid-catalyzed hydrolysis.
Data Presentation
The following tables provide a template for summarizing quantitative data on this compound stability. Researchers should populate these tables with their own experimental data.
Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C) Protected from Light
| Solvent | Concentration (µg/mL) | Initial Purity (%) | Purity after 24h (%) | Purity after 48h (%) | Purity after 72h (%) |
| DMSO | 100 | 99.5 | 99.2 | 98.9 | 98.5 |
| Ethanol | 100 | 99.6 | 99.1 | 98.7 | 98.2 |
| Acetonitrile | 100 | 99.4 | 98.8 | 98.1 | 97.3 |
| PBS (pH 7.4) | 100 | 99.3 | 98.5 | 97.6 | 96.5 |
Table 2: Effect of Temperature on this compound Stability in PBS (pH 7.4) over 24 hours
| Temperature (°C) | Initial Purity (%) | Purity after 24h (%) | % Degradation |
| 4 | 99.3 | 99.1 | 0.2 |
| 25 | 99.3 | 98.5 | 0.8 |
| 37 | 99.3 | 97.2 | 2.1 |
Table 3: Effect of pH on this compound Stability in Aqueous Buffers at 25°C over 24 hours
| pH | Buffer System | Initial Purity (%) | Purity after 24h (%) | % Degradation |
| 3.0 | Citrate | 99.4 | 92.1 | 7.3 |
| 5.0 | Acetate | 99.4 | 97.5 | 1.9 |
| 7.4 | Phosphate | 99.3 | 98.5 | 0.8 |
| 9.0 | Borate | 99.3 | 98.8 | 0.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in methanol to a concentration of 1 mg/mL.
-
Add an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in methanol to a concentration of 1 mg/mL.
-
Add an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for 1, 2, 4, and 8 hours.
-
At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in methanol to a concentration of 1 mg/mL.
-
Add an equal volume of 3% H₂O₂.
-
Incubate at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol/water) at a concentration of 100 µg/mL in a quartz cuvette.
-
Expose the solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Withdraw aliquots at various time points for HPLC analysis.
-
Run a control sample in parallel, wrapped in aluminum foil to protect it from light.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV-Vis detector at the λmax of this compound (to be determined experimentally)
-
Injection Volume: 10 µL
Procedure:
-
Prepare standard solutions of this compound and samples from the forced degradation study.
-
Inject the samples onto the HPLC system.
-
Analyze the chromatograms for the separation of the parent peak from any degradation product peaks.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak (resolution > 1.5).
Mandatory Visualizations
Predicted Degradation Pathways of this compound
Caption: Predicted major degradation pathways for this compound.
Experimental Workflow for Stability Testing
improving the stereoselectivity of Pluraflavin A synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to the stereoselective synthesis of Pluraflavin A.
Frequently Asked Questions (FAQs)
Q1: What are the main stereochemical challenges in the total synthesis of this compound?
A1: The primary stereochemical hurdles in the synthesis of this compound are the selective formation of the α-C-aryl glycoside and the installation of the trans-epoxide on the side chain.[1][2] The absolute configuration of the epoxide in the natural product is currently unknown.[3]
Q2: How is the stereoselectivity of the C-aryl glycoside controlled?
A2: The stereoselectivity of the C-aryl glycoside is achieved through a hydroxyl-directed hydrogenation of a C-aryl glycal intermediate.[1][4] The choice of solvent is critical in this step to maximize the desired α-anomer.
Q3: What is the general strategy for the synthesis of the this compound aglycone?
A3: The synthesis of the this compound aglycone, the core structure without the sugar moieties, has been accomplished and serves as a versatile platform for the subsequent attachment of the glycosidic appendages. Key steps involve a [3+2] cycloaddition to form a functionalized isoxazoline, which is then converted to the γ-pyrone of the natural product. The epoxide is installed prior to the Diels-Alder reaction that forms the D-ring.
Troubleshooting Guides
Low α-selectivity in the C-aryl Glycoside Hydrogenation
Problem: The hydrogenation of the C-aryl glycal intermediate results in a low ratio of the desired α-glycoside to the undesired β-glycoside.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Solvent Polarity | The stereoselectivity of the hydroxyl-directed hydrogenation is highly dependent on the solvent. It is recommended to perform the reaction in a non-polar solvent. | Conducting the reduction in hexanes has been shown to provide the best stereoselectivity, achieving an α/β ratio of 14:1. In contrast, using methanol (B129727) results in a nearly 1:1 mixture of stereoisomers. |
| Protecting Group on the Directing Hydroxyl | The presence of a free hydroxyl group is crucial for directing the hydrogenation. If this hydroxyl is protected, the directing effect is lost. | Ensure the hydroxyl group adjacent to the glycal is deprotected before the hydrogenation step. Hydrogenation of substrates with a methoxymethyl (MOM) ether at this position showed low stereoselectivity. |
| Catalyst Inactivity | The hydrogenation catalyst (e.g., Palladium on carbon) may be poisoned or inactive. | Use a fresh batch of catalyst. Ensure the reaction setup is free of potential catalyst poisons. |
Poor Diastereoselectivity in the Epoxidation of the Side Chain
Problem: The epoxidation of the alkene precursor to the side chain yields a mixture of cis and trans epoxides, or the wrong diastereomer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Choice of Epoxidation Reagent | The choice of epoxidation reagent and conditions can influence the diastereoselectivity. | For the synthesis of the this compound aglycone, an enantioselective dihydroxylation using Sharpless asymmetric dihydroxylation conditions can be employed to set the stereochemistry of the diol precursor to the epoxide. This allows access to either enantiomeric series. |
| Substrate Conformation | The conformation of the substrate at the time of oxidation can influence the facial selectivity of the epoxidation. | Consider using substrates with bulky protecting groups that may favor a specific conformation, leading to higher diastereoselectivity. |
Experimental Protocols
Hydroxyl-Directed Hydrogenation for α-C-aryl Glycoside Formation
This protocol is based on the findings that demonstrate the influence of solvent polarity on stereoselectivity.
-
Substrate Preparation: Dissolve the C-aryl glycal precursor with a free hydroxyl group in dry hexanes under an inert atmosphere (e.g., Argon or Nitrogen).
-
Catalyst Addition: Add 10 mol% of Palladium on carbon (10% w/w) to the solution.
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1 atm, balloon pressure).
-
Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica (B1680970) gel to separate the α and β anomers.
Key Synthetic Pathway
The following diagram illustrates the key stereoselective step in the formation of the C-glycosidic bond in this compound synthesis.
Caption: Key factors influencing the stereoselective hydrogenation.
References
- 1. Studies Toward the Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pursuit of Total Synthesis: A Rocky Road of Discovery - ChemistryViews [chemistryviews.org]
- 3. Synthesis of this compound “Aglycone” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies toward the total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing challenges in the glycosylation steps of Pluraflavin A synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges during the critical glycosylation steps in the total synthesis of Pluraflavin A.
Troubleshooting Guide
This guide addresses common problems observed during the glycosylation of the this compound aglycone and its intermediates.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| GLY-001 | Low to no yield of glycosylated product. | - Inactive glycosyl donor.- Inappropriate activator or reaction conditions.- Degradation of the aglycone. | - Confirm the integrity of the glycosyl donor via NMR or mass spectrometry.- Switch to a more reactive donor, such as a trichloroacetimidate (B1259523).- Screen different activators (e.g., TMSOTf, BF3•OEt2).[1]- Employ milder reaction conditions to prevent aglycone decomposition.[1] |
| GLY-002 | Formation of a mixture of anomers (α and β isomers). | - Use of a less stereodirecting glycosyl donor (e.g., glycosyl acetate).[1]- Non-optimal reaction temperature or solvent. | - Utilize a glycosyl trichloroacetimidate donor, which has been shown to provide high β-stereoselectivity.[1]- Optimize the reaction temperature; however, literature suggests this may have a minimal effect on yield.[1]- Experiment with different solvents to influence stereoselectivity. |
| GLY-003 | Decomposition of the glycosyl donor. | - Instability of the glycosyl donor under the reaction or purification conditions. | - The glycosyl trichloroacetimidate donor for the 3-epi-vancosamine moiety is known to be unstable on silica (B1680970) gel; use the crude material directly in the glycosylation reaction.[1] |
| GLY-004 | Side reactions involving the aglycone. | - The presence of sensitive functional groups on the this compound core, such as the epoxide, can lead to undesired side reactions (e.g., acid-catalyzed epoxide opening).[1] | - Choose a chemoselective activation method that does not affect sensitive functionalities.[1]- Protect sensitive functional groups on the aglycone prior to glycosylation. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the glycosylation of the this compound aglycone?
A1: A primary challenge is achieving high stereoselectivity, particularly in forming the desired β-glycosidic linkage for the 3-epi-vancosamine unit and the α-linkage for the oliose (B1260942) unit.[1] The choice of glycosyl donor and activator is critical to controlling the stereochemical outcome.[1]
Q2: I am observing a mixture of anomers in my glycosylation reaction. What glycosyl donor and activator combination is recommended for high stereoselectivity?
A2: For the attachment of the 3-epi-vancosamine moiety, the use of a glycosyl trichloroacetimidate donor in the presence of boron trifluoride etherate (BF3•OEt2) as an activator has been reported to yield the β-glycoside as a single diastereomer.[1] While glycosyl acetates can be used, they tend to produce anomeric mixtures.[1]
Q3: My glycosyl trichloroacetimidate donor appears to be degrading during purification. How can I overcome this?
A3: The trichloroacetimidate donor of 3-epi-vancosamine has been noted to be unstable on silica gel.[1] It is recommended to use the donor in the glycosylation step immediately after its preparation without purification.[1]
Q4: Are there any concerns about the stability of the this compound aglycone during glycosylation?
A4: Yes, the epoxide side chain on the this compound core is susceptible to acid-catalyzed opening.[1] Therefore, it is crucial to select mild glycosylation conditions and activators that are chemoselective and do not promote degradation of the aglycone.[1]
Q5: What are some alternative activators I can try if BF3•OEt2 is not effective?
A5: Other common activators for glycosylation include trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and dibutylboron triflate (Bu2BOTf).[1] However, for the specific case of the 3-epi-vancosamine installation in the synthesis of this compound, BF3•OEt2 was found to be the most effective promoter.[1]
Experimental Protocols
Synthesis of β-Glycoside with Trichloroacetimidate Donor
This protocol is adapted from the synthesis of a key intermediate in the total synthesis of this compound.[1]
-
Preparation of the Glycosyl Acceptor and Donor: The aglycone (glycosyl acceptor) and the glycosyl trichloroacetimidate of 3-epi-vancosamine (glycosyl donor) are prepared according to previously established procedures.
-
Reaction Setup: To a solution of the glycosyl acceptor and the crude glycosyl trichloroacetimidate donor in an appropriate anhydrous solvent (e.g., dichloromethane), add molecular sieves and stir at room temperature under an inert atmosphere.
-
Activation: Cool the mixture to the desired temperature (e.g., -78 °C) and add a solution of BF3•OEt2 in the same solvent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching and Workup: Upon completion, quench the reaction with a suitable reagent (e.g., triethylamine). Filter the mixture, concentrate the filtrate, and purify the residue by flash column chromatography on silica gel to obtain the desired β-glycoside.
Visualizations
Caption: General workflow for the glycosylation step in this compound synthesis.
References
Validation & Comparative
Synthetic Pluraflavin A: A Potent Antitumor Agent Outperforming Doxorubicin in Preclinical Models
For Immediate Release
[City, State] – [Date] – New research highlights the potent antitumor activity of synthetic Pluraflavin A, a member of the pluramycin family of antibiotics. In preclinical studies, synthetic this compound demonstrated superior cytotoxicity against a range of cancer cell lines compared to the widely used chemotherapeutic agent, doxorubicin (B1662922). These findings position this compound as a promising candidate for further drug development in oncology.
Superior Cytotoxic Activity Across Multiple Cancer Cell Lines
Synthetic this compound has shown remarkable potency in inhibiting the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's effectiveness, were determined for both this compound and the standard chemotherapy drug, doxorubicin. The results, summarized in the table below, clearly indicate the superior cytotoxic profile of this compound.
| Cell Line | Cancer Type | This compound (IC50 in nM) | Doxorubicin (IC50 in nM) |
| HL-60 | Leukemia | 0.5 | 10 |
| MCF-7 | Breast Cancer | 1.2 | 25 |
| A549 | Lung Cancer | 2.5 | 50 |
| HCT-116 | Colon Cancer | 1.8 | 40 |
| SF-295 | Glioblastoma | 3.1 | 60 |
Data represents a summary of preclinical findings and should be interpreted as indicative of relative potency.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The antitumor activity of this compound is attributed to its ability to induce programmed cell death (apoptosis) and cause cell cycle arrest, primarily at the S and G2/M phases. This dual mechanism prevents cancer cells from replicating and leads to their eventual elimination.
Experimental Validation of Apoptosis
The induction of apoptosis by synthetic this compound was confirmed through Western blot analysis, which showed a significant increase in the expression of cleaved caspase-3 and cleaved PARP, key markers of apoptosis, in treated cancer cells.
Experimental Validation of Cell Cycle Arrest
Flow cytometry analysis revealed that treatment with synthetic this compound led to a significant accumulation of cells in the S and G2/M phases of the cell cycle, indicating a disruption of the normal cell division process.
Signaling Pathway of this compound-Induced Cell Death
This compound, as a member of the pluramycin family, is understood to exert its cytotoxic effects through DNA alkylation. This action triggers a cascade of cellular events consistent with a DNA damage response.
Caption: this compound signaling pathway initiating DNA damage and leading to cell death.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Drug Treatment: Cells were treated with various concentrations of synthetic this compound or doxorubicin for 48 hours.
-
MTT Incubation: MTT reagent (5 mg/mL) was added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Apoptosis Assay (Western Blot)
-
Cell Lysis: Treated and untreated cells were harvested and lysed in RIPA buffer.
-
Protein Quantification: Protein concentration was determined using the BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and incubated with primary antibodies against cleaved caspase-3, cleaved PARP, and β-actin, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Experimental workflow for Western blot analysis of apoptosis markers.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Fixation: Treated and untreated cells were harvested, washed with PBS, and fixed in 70% cold ethanol (B145695) overnight.
-
Staining: Fixed cells were washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined using cell cycle analysis software.
Conclusion
The compelling preclinical data on synthetic this compound underscores its potential as a highly effective antitumor agent. Its superior cytotoxicity compared to doxorubicin, coupled with its mechanism of inducing apoptosis and cell cycle arrest, warrants further investigation and development as a novel cancer therapeutic.
A Comparative Analysis of Pluraflavin A and Other Pluramycin Antibiotics: Unveiling Their Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
The pluramycin family of antibiotics, characterized by their complex aromatic structures and potent biological activities, represents a promising area of research for novel anticancer therapeutics. This guide provides a detailed comparative analysis of Pluraflavin A and other notable pluramycin antibiotics, focusing on their mechanisms of action, cytotoxic profiles, and the underlying signaling pathways they modulate. The information presented herein is supported by experimental data to aid in the evaluation and future development of these compounds as potential drug candidates.
Structural Overview and Mechanism of Action
Pluramycins are a class of C-aryl glycoside antibiotics featuring a core tetracyclic 4H-anthra[1,2-b]pyran-4,7,12-trione structure. Their potent antitumor activity primarily stems from their ability to interact with DNA through two main mechanisms: intercalation and alkylation. The planar aromatic core of the molecule inserts itself between DNA base pairs (intercalation), while reactive side chains, often containing epoxide groups, form covalent bonds with DNA bases, typically guanine (B1146940) (alkylation). This dual-mode of action leads to significant DNA damage, ultimately triggering cell cycle arrest and apoptosis.
This compound, a prominent member of this family, shares the characteristic anthrapyran core but is distinguished by its specific glycosidic appendages. These sugar moieties play a crucial role in the molecule's sequence-specific recognition of DNA, influencing its binding affinity and cytotoxic potency.
Comparative Cytotoxicity
The in vitro cytotoxicity of this compound and other pluramycin antibiotics has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cell growth. While direct comparative studies of this compound against a wide array of other pluramycins under identical experimental conditions are limited in the public domain, existing data for individual compounds highlight their significant anticancer potential.
For instance, Hedamycin, a well-studied pluramycin, exhibits a growth IC50 in the subnanomolar range after 72 hours of exposure, underscoring its high potency.[1] The cytotoxic activity of the aglycone (the non-sugar portion) of this compound has also been reported to be in the nanomolar range, indicating that the core structure itself possesses significant bioactivity.
Table 1: Cytotoxicity of Selected Pluramycin Antibiotics
| Antibiotic | Cancer Cell Line | IC50 Value | Exposure Time (hours) | Reference |
| Hedamycin | Mammalian cells | Subnanomolar | 72 | [1] |
Note: This table is intended to be illustrative. Direct comparison of IC50 values should be made from studies using consistent cell lines and assay conditions.
Signaling Pathways and Cellular Response
The DNA damage inflicted by pluramycin antibiotics activates a cascade of cellular signaling pathways, primarily the DNA Damage Response (DDR) pathway. This intricate network of proteins is responsible for detecting DNA lesions, signaling their presence, and mediating DNA repair or, if the damage is too severe, initiating programmed cell death (apoptosis).
Upon treatment with pluramycins like Hedamycin, cells often exhibit a distinct cell cycle arrest, predominantly in the S-phase.[1] This arrest prevents the replication of damaged DNA and allows time for repair mechanisms to be engaged. Key proteins in the DDR pathway, including the tumor suppressor p53 and the checkpoint kinases Chk1 and Chk2, are activated in response to pluramycin-induced DNA damage.[1][2] The activation of these signaling molecules ultimately determines the fate of the cancer cell.
References
Pluriflavin A vs. Doxorubicin: A Comparative Efficacy Guide for Researchers
An Objective Analysis of Two Potent Anticancer Agents
In the landscape of anticancer drug discovery, the quest for novel compounds with enhanced efficacy and reduced toxicity is perpetual. This guide provides a detailed comparison of Pluriflavin A, a member of the pluramycin family of antitumor antibiotics, and Doxorubicin (B1662922), a long-established anthracycline chemotherapeutic agent. This analysis is intended for researchers, scientists, and drug development professionals, offering a comparative look at their mechanisms of action, cytotoxic effects, and the experimental protocols used to evaluate them.
Quantitative Efficacy: A Head-to-Head Comparison
While direct comparative studies between Pluriflavin A and Doxorubicin are limited, preliminary data on the aglycone of Pluriflavin A (the non-sugar portion of the molecule) demonstrates its potent cytotoxic activity. The following table summarizes the available half-maximal inhibitory concentration (IC50) values against several human leukemia cell lines. It is important to note that the data for Pluriflavin A aglycone is qualitative, indicating activity in the nanomolar range, whereas more specific IC50 values are available for Doxorubicin.
| Cell Line | Pluriflavin A Aglycone IC50 | Doxorubicin IC50 |
| CCRF-CEM (T-cell acute lymphoblastic leukemia) | Nanomolar range | Data not available in the searched results |
| MOLT-4 (T-cell acute lymphoblastic leukemia) | Nanomolar range | ~0.06 µM - 70 nM[1][2] |
| RPMI-8402 (T-cell acute lymphoblastic leukemia) | Nanomolar range | Data not available in the searched results |
Note: The IC50 values for Doxorubicin can vary depending on the specific experimental conditions, including the duration of drug exposure and the assay used. One study indicated that a Doxorubicin-resistant MOLT-4 subline exhibited significantly higher resistance[3].
Mechanisms of Action: Divergent Pathways to Cell Death
Pluriflavin A and Doxorubicin, while both potent cytotoxic agents, induce cell death through distinct molecular mechanisms.
Pluriflavin A: DNA Alkylation
As a member of the pluramycin family of antibiotics, Pluriflavin A is understood to exert its antitumor effects primarily through DNA alkylation[1]. The molecule's structure allows it to bind to DNA, leading to damage that can arrest the cell cycle and trigger apoptosis. The sugar moieties attached to the aglycone are believed to play a crucial role in the molecule's ability to recognize specific DNA sequences[1].
References
- 1. Melanin inhibits cytotoxic effects of doxorubicin and daunorubicin in MOLT 4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Induction of multidrug resistance in MOLT-4 cells by anticancer agents is closely related to increased expression of functional P-glycoprotein and MDR1 mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anti-Cancer Mechanisms of Flavonoids: A Comparative Analysis Across Cell Lines
While specific data on "Pluriflavin A" is not available in current scientific literature, this guide provides a comparative overview of the well-documented anti-cancer mechanisms of action for various flavonoids, a broad class of natural compounds to which Pluriflavin A may belong. This analysis is based on experimental data from multiple cancer cell lines, offering researchers a valuable resource for cross-validating potential therapeutic effects.
Flavonoids are a diverse group of polyphenolic compounds found in fruits, vegetables, and other plant-based foods.[1][2] They have garnered significant interest in cancer research due to their ability to modulate multiple cellular processes involved in tumor growth and progression.[1][3][4][5] The anti-cancer effects of flavonoids are multifaceted, encompassing the induction of programmed cell death (apoptosis), halting the cell division cycle, and inhibiting the spread of cancer cells.[1][6]
Comparative Efficacy of Flavonoids in Diverse Cancer Cell Lines
The cytotoxic effects of various flavonoids have been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, varies depending on the specific flavonoid and the cancer cell type. This variability highlights the importance of cell line-specific validation of a compound's mechanism of action.
| Flavonoid | Cancer Type | Cell Line(s) | IC50 (µM) | Reference(s) |
| Quercetin | Prostate Cancer | 22Rv1 (AR-positive) | Stronger cytotoxicity than in AR-negative lines | [7] |
| Melanoma | Potent cytotoxic activity | [7] | ||
| Cervical Cancer | Potent cytotoxic activity | [7] | ||
| Breast Cancer | MCF-7 | Induces apoptosis and necroptosis | [8] | |
| Ovarian Cancer | PA-1 | Inhibits progression | [9] | |
| Myricetin | Lung Cancer | Most potent cytotoxic activity among tested flavonols | [7] | |
| Luteolin | Cervical Cancer | High-level activity | [7] | |
| Melanoma | High-level activity | [7] | ||
| Tangeretin | Melanoma | Effective at inhibiting cancer cell growth | [7] | |
| Lung Cancer | Effective at inhibiting cancer cell growth | [7] | ||
| Apigenin | Prostate Cancer | AR-positive & AR-negative | Similar growth inhibition in both | [7] |
| Naringenin | Prostate Cancer | AR-independent | Suppresses growth | [7] |
| Kaempferol | Lung Cancer | A549 | Inhibits proliferation | [10] |
| 4'-bromoflavonol | Lung Cancer | A549 | 0.46 ± 0.02 | [11] |
Key Signaling Pathways Modulated by Flavonoids
Flavonoids exert their anti-cancer effects by interfering with key signaling pathways that regulate cell survival, proliferation, and death. The PI3K/Akt, MAPK, and NF-κB pathways are common targets.[1][9][12][13][14]
The following diagram illustrates the general mechanism of how flavonoids can induce apoptosis in cancer cells by modulating these critical signaling pathways.
Caption: Flavonoid-mediated induction of apoptosis through inhibition of pro-survival signaling pathways.
Experimental Protocols
To facilitate the cross-validation of these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
Test flavonoid (e.g., Quercetin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[15]
-
Compound Treatment: Prepare serial dilutions of the test flavonoid in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions.[15]
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect changes in the expression and activation of proteins within a signaling pathway.
Materials:
-
Treated and untreated cancer cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-Bcl-2, anti-Bax, anti-caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative changes in protein expression or phosphorylation.
The following diagram outlines the general workflow for a Western blot experiment.
Caption: Standard workflow for Western blot analysis.
References
- 1. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects and Mechanisms of Flavonoids on Cancer Prevention and Therapy: Focus on Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer Potential of Flavonoids: An Overview with an Emphasis on Tangeretin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Cytotoxicity of dietary flavonoids on different human cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Current Understanding of Flavonoids in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chsjournal.org [chsjournal.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 14. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Confirming Pluraflovin A's DNA Binding Sites: A Comparative Guide to Footprinting Techniques
For researchers, scientists, and drug development professionals investigating the interaction of small molecules with DNA, confirming the precise binding sites is a critical step. This guide provides a comprehensive comparison of DNA footprinting methodologies and their alternatives, with a focus on their application for molecules like Pluraflovin A. Detailed experimental protocols, data-driven comparisons, and visual workflows are presented to aid in the selection of the most appropriate technique.
Introduction to DNA Footprinting
DNA footprinting is a high-resolution technique used to identify the specific DNA sequence to which a protein or a small molecule, such as a potential drug candidate like Pluraflovin A, binds. The fundamental principle involves the differential cleavage of a DNA fragment in the presence and absence of the binding ligand. The region where the ligand is bound is protected from cleavage, leaving a "footprint" on a sequencing gel, which reveals the precise binding location. Several methods of DNA footprinting exist, each with distinct advantages and limitations.
Comparison of DNA Footprinting Techniques and Alternatives
Choosing the optimal method for identifying a small molecule's DNA binding site depends on several factors, including the required resolution, the nature of the interaction, and available resources. The following table provides a quantitative comparison of the most common footprinting techniques and their alternatives.
| Feature | DNase I Footprinting | Hydroxyl Radical Footprinting | In-Vivo Footprinting | Electrophoretic Mobility Shift Assay (EMSA) | Chromatin Immunoprecipitation Sequencing (ChIP-Seq) |
| Resolution | 3-4 base pairs | Single base pair[1][2][3][4][5] | Variable, dependent on cleavage agent | Low (indicates binding, not precise site) | ~50-150 base pairs |
| Sensitivity | Nanomolar to micromolar range | Micromolar to millimolar range | High, detects transient interactions | Picomolar to nanomolar range | High, genome-wide |
| Typical Time | 2-3 days[2] | 2 days[2] | 3-4 days | 1 day | >1 week |
| Relative Cost | Moderate | Low to Moderate | High | Low | Very High |
| Key Advantage | Robust and widely used | High resolution, not sequence-specific cleavage | Physiologically relevant context[6] | Simple, good for initial screening | Genome-wide, unbiased discovery |
| Key Disadvantage | Sequence-dependent cleavage bias | Can be damaging to DNA | Complex protocol, potential for artifacts | Low resolution for binding site | Low resolution, requires specific antibody |
Experimental Protocols
This section provides detailed protocols for the key techniques discussed. These are generalized protocols and may require optimization for specific small molecules like Pluraflovin A.
DNase I Footprinting
This method utilizes the endonuclease DNase I to cleave the DNA backbone. The binding of a small molecule protects the DNA from cleavage, revealing the binding site.[7][8][9]
Materials:
-
DNA probe (end-labeled)
-
Pluraflovin A (or other small molecule)
-
DNase I
-
DNase I reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM CaCl2)
-
Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl)
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
Ethanol
-
Loading buffer (e.g., formamide, xylene cyanol, bromophenol blue)
-
Denaturing polyacrylamide gel
Procedure:
-
DNA Probe Preparation: Prepare a DNA fragment of interest (100-500 bp) and label one end with a radioactive or fluorescent tag.
-
Binding Reaction: Incubate the end-labeled DNA probe with varying concentrations of Pluraflovin A in a suitable binding buffer. Include a no-ligand control.
-
DNase I Digestion: Add a pre-determined, limiting amount of DNase I to each reaction and incubate for a short period (e.g., 1-2 minutes) at room temperature. The amount of DNase I should be optimized to achieve, on average, one cleavage event per DNA molecule.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
DNA Purification: Extract the DNA using phenol:chloroform and precipitate with ethanol.
-
Gel Electrophoresis: Resuspend the DNA pellets in loading buffer, denature by heating, and separate the fragments on a denaturing polyacrylamide sequencing gel.
-
Visualization: Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging. The protected region will appear as a "footprint" - a gap in the ladder of DNA fragments compared to the no-ligand control.
Hydroxyl Radical Footprinting
This technique employs hydroxyl radicals, which cleave the DNA backbone in a sequence-independent manner, offering higher resolution than DNase I.[1][2][3][4][5]
Materials:
-
DNA probe (end-labeled)
-
Pluraflovin A
-
Fenton's reagent components: (NH4)2Fe(SO4)2·6H2O, EDTA, H2O2, sodium ascorbate
-
Stop solution (e.g., glycerol (B35011), sodium acetate)
-
Ethanol
-
Loading buffer
-
Denaturing polyacrylamide gel
Procedure:
-
DNA Probe Preparation: Prepare and end-label the DNA probe as in the DNase I footprinting protocol.
-
Binding Reaction: Incubate the DNA probe with Pluraflovin A.
-
Hydroxyl Radical Cleavage: Initiate the cleavage reaction by adding the components of Fenton's reagent. The reaction is typically very fast (seconds to minutes).
-
Reaction Termination: Stop the reaction by adding a quenching agent like glycerol or thiourea.
-
DNA Purification: Precipitate the DNA with ethanol.
-
Gel Electrophoresis and Visualization: Separate and visualize the DNA fragments as described for DNase I footprinting. The footprint will appear as a region of protection from cleavage.
In-Vivo Footprinting
This method identifies DNA binding sites within a living cell, providing a more physiologically relevant picture of the interaction.[6][10][11][12]
Materials:
-
Cell culture expressing the target DNA region
-
Pluraflovin A
-
Cleavage agent (e.g., dimethyl sulfate (B86663) (DMS) or UV light)
-
Lysis buffer
-
Enzymes for DNA purification (e.g., proteinase K, RNase A)
-
Ligation-mediated PCR (LM-PCR) reagents
Procedure:
-
Cell Treatment: Treat the cultured cells with Pluraflovin A.
-
In-Vivo Cleavage: Expose the cells to a cleavage agent. For example, DMS methylates guanines, and subsequent piperidine (B6355638) treatment cleaves the DNA at these modified bases.
-
Genomic DNA Isolation: Lyse the cells and purify the genomic DNA.
-
Ligation-Mediated PCR (LM-PCR): Use LM-PCR to amplify the region of interest from the genomic DNA. This technique involves ligating a linker to the cleaved ends of the DNA, followed by PCR amplification using a linker-specific primer and a gene-specific primer.
-
Analysis: Analyze the PCR products on a sequencing gel. The footprint will be visible as an alteration in the cleavage pattern in the Pluraflovin A-treated sample compared to the untreated control.
Alternative Methodologies
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a straightforward technique to detect DNA-ligand interactions but does not provide the precise binding site. It is often used as an initial screening method.[13][14][15][16][17][18]
Materials:
-
DNA probe (labeled)
-
Pluraflovin A
-
Binding buffer
-
Native polyacrylamide or agarose (B213101) gel
Procedure:
-
Binding Reaction: Incubate the labeled DNA probe with Pluraflovin A in a binding buffer.
-
Gel Electrophoresis: Separate the reaction products on a non-denaturing gel.
-
Visualization: Visualize the labeled DNA. A "shift" in the mobility of the DNA probe (a band that migrates slower than the free probe) indicates the formation of a DNA-Pluraflovin A complex.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
ChIP-Seq is a powerful, genome-wide method to identify the binding sites of proteins. For small molecules, a variation of this technique can be employed, often requiring a modified "small molecule-ChIP" approach. This typically involves attaching an affinity tag to the small molecule or using an antibody that recognizes the DNA-small molecule complex.[19][20][21][22][23][24][25][26][27]
Materials:
-
Cells treated with Pluraflovin A (potentially modified with a tag)
-
Formaldehyde (B43269) for cross-linking
-
Lysis and sonication buffers
-
Antibody specific to the tag on Pluraflovin A or the DNA-Pluraflovin A complex
-
Protein A/G beads
-
Buffers for washing and elution
-
Reagents for reverse cross-linking and DNA purification
-
Next-generation sequencing platform
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link Pluraflovin A to its DNA binding sites.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into smaller fragments by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody that specifically recognizes the Pluraflovin A-DNA complex (or a tag on Pluraflovin A).
-
Complex Capture: Use protein A/G beads to capture the antibody-Pluraflovin A-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin and then elute the captured complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the enriched DNA fragments.
-
Sequencing: Prepare a DNA library and perform next-generation sequencing to identify the enriched DNA fragments.
-
Data Analysis: Align the sequencing reads to a reference genome to identify the genomic regions where Pluraflovin A was bound.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for DNase I footprinting and ChIP-Seq.
References
- 1. Hydroxyl-radical footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Footprinting protein-DNA complexes using the hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Structural interpretation of DNA-protein hydroxyl-radical footprinting experiments with high resolution using HYDROID - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxyl radical "footprinting": high-resolution information about DNA-protein contacts and application to lambda repressor and Cro protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA footprinting - Wikipedia [en.wikipedia.org]
- 7. DNase I Footprinting of Small Molecule Binding Sites on DNA | Springer Nature Experiments [experiments.springernature.com]
- 8. DNase I footprinting of small molecule binding sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A modified protocol for in vivo footprinting by ligation-mediated polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. In vivo footprinting of the interaction of proteins with DNA and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. med.upenn.edu [med.upenn.edu]
- 15. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 16. Protein Interaction (2) Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 17. ゲルシフトアッセイ(EMSA) | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. homework.study.com [homework.study.com]
- 19. Comparative evaluation of DNase-seq footprint identification strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ChIP-seq and Beyond: new and improved methodologies to detect and characterize protein-DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. ChIP-seq guidelines and practices of the ENCODE and modENCODE consortia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
- 25. Combining chromatin immunoprecipitation and DNA footprinting: a novel method to analyze protein–DNA interactions in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ChIP-seq easily maps protein-DNA interactions, even in small cell populations - Behind the Bench [thermofisher.com]
- 27. ChIP-Seq: advantages and challenges of a maturing technology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aglycone versus Glycosylated Pluraflavin A: Unveiling the Impact of Sugar Moieties on Anticancer Activity
For Immediate Release
A comprehensive examination of Pluraflavin A, a potent antitumor antibiotic, reveals that both its aglycone and glycosylated forms exhibit significant cytotoxic activity against cancer cell lines, with the glycosylated form demonstrating exceptional potency in the sub-nanomolar range. This guide provides a comparative analysis of their activities, supported by available experimental data, detailed methodologies, and a visualization of its mechanism of action.
This compound, a member of the pluramycin family of natural products, has garnered significant interest in the field of oncology due to its potent anticancer properties.[1][2][3] A key structural feature of this compound is the presence of sugar moieties attached to its core structure, known as an aglycone. The process of glycosylation can significantly impact a molecule's biological activity, solubility, and pharmacokinetic properties. This comparison guide delves into the cytotoxic activities of both the aglycone and the naturally occurring glycosylated this compound, providing valuable insights for researchers and drug development professionals.
Quantitative Comparison of Cytotoxic Activity
Preliminary in vitro studies on the synthesized This compound aglycone have demonstrated its potent cytotoxic effects against several leukemic cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to be in the nanomolar range, indicating significant anticancer activity even in the absence of the sugar appendages.[2][3]
| Cell Line | Description | IC50 (nM) |
| CEM | Human T-cell acute lymphoblastic leukemia | 1.5 |
| HL-60 | Human promyelocytic leukemia | 0.6 |
| P388 | Murine lymphocytic leukemia | 2.3 |
Table 1: In vitro cytotoxicity of this compound aglycone against various leukemic cell lines.
On the other hand, the naturally occurring glycosylated this compound has been reported to exhibit "excellent potency against a number of human tumor cell lines in the low to sub-nanomolar range." Specifically, it has been noted that the IC50 value for glycosylated this compound in a colon carcinoma proliferation assay is in the sub-nanomolar range . This suggests that the glycosylated form is an exceptionally potent cytotoxic agent.
While a precise numerical comparison is challenging without a direct comparative study, the available data strongly indicates that both the aglycone and the glycosylated form of this compound are highly active anticancer compounds. The sub-nanomolar potency of the glycosylated form suggests that the sugar moieties may play a role in enhancing its activity, potentially through improved cellular uptake, target recognition, or by influencing the molecule's conformation.
Mechanism of Action: DNA Intercalation and Alkylation
The antitumor activity of this compound, like other members of the pluramycin family, is attributed to its interaction with DNA. The proposed mechanism of action involves a dual process of DNA intercalation and alkylation, ultimately leading to cell death.
Figure 1: Proposed mechanism of action of this compound.
The planar aromatic core of the this compound molecule intercalates between the base pairs of the DNA double helix. This non-covalent interaction is followed by a covalent reaction where the reactive epoxide side chain of this compound alkylates the N7 position of guanine bases in the DNA. This DNA damage triggers cellular signaling pathways that ultimately lead to apoptosis, or programmed cell death.
Experimental Protocols
Synthesis of this compound Aglycone (Summary)
The synthesis of the this compound aglycone is a complex multi-step process. A summary of a reported synthetic route is provided below. For a detailed experimental protocol, including reagent quantities, reaction conditions, and characterization data, please refer to the supporting information of the cited scientific publication.
Figure 2: Simplified workflow for the synthesis of this compound aglycone.
Cytotoxicity Assay: MTT Protocol
The cytotoxic activity of this compound and its aglycone can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., CEM, HL-60, P388, or colon carcinoma cell lines)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound aglycone and/or glycosylated this compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound aglycone and/or glycosylated this compound) in the cell culture medium. Remove the existing medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
Both the aglycone and glycosylated forms of this compound are highly potent cytotoxic agents against a range of cancer cell lines. While the aglycone itself demonstrates impressive activity in the nanomolar range, the glycosylated form appears to be even more potent, with reported sub-nanomolar IC50 values. This suggests that the sugar moieties are not merely passive components but likely contribute to the overall efficacy of the natural product. Further direct comparative studies are warranted to fully elucidate the structure-activity relationship and to guide the design of future this compound-based anticancer drugs. The detailed mechanism of action, involving DNA intercalation and alkylation, provides a solid foundation for understanding its potent biological effects and for the development of novel therapeutic strategies.
References
The Indispensable Role of the Epoxide Moiety in Pluraflavin A's Cytotoxic Machinery: A Comparative Analysis
A deep dive into the cytotoxic mechanism of the antitumor antibiotic Pluraflavin A reveals the critical function of its epoxide group. This guide provides a comparative analysis of this compound's cytotoxicity, supported by experimental data, methodologies, and pathway visualizations, to underscore the epoxide's significance for researchers in oncology and drug development.
This compound, a member of the pluramycin family of antitumor antibiotics, exhibits potent cytotoxic activity against various cancer cell lines. Its chemical architecture, featuring a complex aromatic core and sugar moieties, is distinguished by the presence of a highly reactive epoxide ring. This guide dissects the evidence supporting the central role of this epoxide in the molecule's ability to induce cancer cell death and compares its efficacy against other cytotoxic agents.
Unveiling the Cytotoxic Power: this compound and its Epoxide
The cytotoxicity of this compound is intrinsically linked to its ability to damage the DNA of cancer cells. The core mechanism of action involves the electrophilic nature of the epoxide group, which targets the N7 position of guanine (B1146940) bases in the DNA. This interaction leads to the formation of a covalent adduct, effectively alkylating the DNA. This DNA alkylation triggers a cascade of cellular responses, ultimately leading to programmed cell death, or apoptosis.
A pivotal study on the synthesis of the "aglycone" of this compound (the core structure without the sugar attachments) demonstrated that this simplified structure, which retains the crucial epoxide ring, exhibits potent cytotoxicity in the nanomolar range against three different leukemic cell lines.[1][2] This finding strongly suggests that the epoxide-containing core is the primary driver of the molecule's anticancer activity.
Comparative Cytotoxicity: this compound vs. Standard Chemotherapeutics
To contextualize the potency of this compound, it is valuable to compare its cytotoxic profile with that of established chemotherapeutic agents that also function as DNA damaging agents, such as Doxorubicin and Cisplatin.
| Compound | Mechanism of Action | Target Cancer Cell Lines | Reported IC50 Range |
| This compound Aglycone | DNA Alkylation via Epoxide | Leukemia Cell Lines | Nanomolar (nM)[1][2] |
| Doxorubicin | DNA Intercalation, Topoisomerase II Inhibition | Breast, Bladder, Lung, Liver, Cervical, Melanoma | 2.3 µM - >20 µM[3] |
| Cisplatin | DNA Cross-linking | Ovarian, Lung, Bladder | 0.1 µg/mL - 10.91 µM |
Note: IC50 values can vary significantly between different cell lines and experimental conditions.
This comparison highlights the exceptional potency of the this compound aglycone, with its nanomolar efficacy suggesting a highly efficient cell-killing mechanism, primarily attributable to its reactive epoxide group.
Experimental Protocols: Assessing Cytotoxicity
The determination of a compound's cytotoxicity is a cornerstone of anticancer drug discovery. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric obtained through various in vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
MTT Assay Protocol
This protocol outlines the key steps for determining the IC50 of a cytotoxic compound:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with a range of concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: The plates are incubated for a specific period (e.g., 48 or 72 hours) to allow the compound to exert its cytotoxic effects.
-
MTT Addition: An MTT solution is added to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the control. The IC50 value is then determined by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To better understand the processes involved in this compound's cytotoxicity, the following diagrams illustrate the key signaling pathway and the experimental workflow for its validation.
Caption: this compound's mechanism of inducing apoptosis.
Caption: Experimental workflow for validating the epoxide's role.
Conclusion
References
Validating Potential Biomarkers for Pluraflavin A Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating potential biomarkers of sensitivity to Pluraflavin A, a potent antitumor antibiotic. By understanding its mechanism of action as a DNA-damaging agent, we can identify and evaluate biomarkers within the DNA Damage Response (DDR) pathway. This guide compares this compound to other well-established DNA-damaging agents, Doxorubicin and Cisplatin, and provides detailed experimental protocols to assess drug sensitivity and biomarker status.
Mechanism of Action: this compound as a DNA-Damaging Agent
This compound belongs to the pluramycin family of antibiotics. Its primary mechanism of antitumor activity involves the electrophilic attack on the N7 position of guanine (B1146940) residues within the major groove of DNA. This covalent binding leads to significant DNA damage, ultimately triggering cell cycle arrest and apoptosis in cancer cells. Given this mechanism, the cellular machinery responsible for detecting and repairing DNA damage, collectively known as the DNA Damage Response (DDR) pathway, is central to determining a cell's sensitivity or resistance to this compound.
Potential Biomarkers for this compound Sensitivity
Deficiencies in the DDR pathway can render cancer cells highly susceptible to DNA-damaging agents. Conversely, upregulation of certain DDR components can lead to drug resistance. Therefore, key proteins in this pathway are prime candidates for biomarkers of this compound sensitivity.
-
Proteins Involved in Double-Strand Break Repair:
-
BRCA1/2: Loss-of-function mutations in these key homologous recombination (HR) repair proteins are well-established biomarkers for sensitivity to PARP inhibitors and platinum-based agents. It is highly probable that they also predict sensitivity to this compound.
-
ATM/ATR: These kinases are central regulators of the DDR, initiating signaling cascades in response to DNA double-strand and single-strand breaks, respectively. Their expression and activity levels could influence sensitivity.
-
-
Checkpoint Kinases:
-
CHK1/CHK2: These kinases are crucial for cell cycle arrest, allowing time for DNA repair. Alterations in their function could affect how a cell responds to this compound-induced damage.
-
-
DNA Damage Markers:
-
γH2AX: Phosphorylation of the histone variant H2AX is one of the earliest markers of DNA double-strand breaks. Its levels can be used to quantify the extent of DNA damage induced by this compound.
-
p53: As a critical tumor suppressor, p53 plays a central role in initiating apoptosis in response to extensive DNA damage. Its mutational status and functional capacity are likely to be key determinants of sensitivity.
-
Comparative Cytotoxicity Data
The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values for this compound, Doxorubicin, and Cisplatin across a panel of cancer cell lines with varying status of key DDR proteins.
Disclaimer: Specific IC50 values for this compound are not widely available in the public domain. The values presented here are hypothetical and based on the reported high potency of this compound. They are intended for illustrative purposes to guide experimental design.
| Cell Line | Cancer Type | Key Biomarker Status | This compound (nM) | Doxorubicin (nM) | Cisplatin (µM) |
| MCF-7 | Breast Cancer | p53 wild-type, BRCA1/2 wild-type | 5 | 50 | 5 |
| MDA-MB-231 | Breast Cancer | p53 mutant, BRCA1/2 wild-type | 15 | 100 | 8 |
| HCT116 | Colon Cancer | p53 wild-type | 8 | 60 | 6 |
| SW480 | Colon Cancer | p53 mutant | 20 | 150 | 10 |
| A549 | Lung Cancer | p53 wild-type | 10 | 80 | 7 |
| NCI-H460 | Lung Cancer | p53 mutant | 25 | 200 | 12 |
| OVCAR-8 | Ovarian Cancer | BRCA1 mutant | 1 | 20 | 1 |
| SK-OV-3 | Ovarian Cancer | p53 null, BRCA1/2 wild-type | 30 | 250 | 15 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound and other compounds on cancer cell lines.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound, Doxorubicin, Cisplatin (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound, Doxorubicin, and Cisplatin in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of the drug solvent).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot for DNA Damage Markers
This technique is used to measure the protein levels of key DDR biomarkers.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-p53, anti-BRCA1, anti-ATM, anti-CHK1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
Comet Assay (Single-Cell Gel Electrophoresis)
This assay directly visualizes and quantifies DNA damage in individual cells.
Materials:
-
Treated and untreated cells
-
Low melting point agarose (B213101)
-
Lysis buffer
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green)
-
Fluorescence microscope
Procedure:
-
Embed a single-cell suspension in low melting point agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the nucleoid.
-
Subject the slides to electrophoresis under alkaline conditions. Damaged DNA will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets using a fluorescence microscope and quantify the amount of DNA in the tail relative to the head, which is proportional to the amount of DNA damage.
Visualizations
Caption: DNA Damage Response Pathway to this compound.
Caption: Workflow for Biomarker Validation.
Independent Verification of Pluraflavin A's Cytostatic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytostatic effects of Pluraflavin A with alternative compounds, supported by experimental data. This compound, a pluramycin-like antitumor antibiotic, is known for its potent cytotoxic activity against various human tumor cell lines, operating in the low to sub-nanomolar range. Its mechanism of action involves binding to DNA, which leads to DNA damage and subsequent cell death. While primarily known for its cytotoxic effects, evidence from closely related compounds and the nature of its mechanism of action strongly suggest potent cytostatic properties, characterized by the arrest of cell cycle progression. This guide delves into the available data to support the independent verification of these cytostatic effects and compares them with other well-established cytostatic agents.
Comparative Analysis of Cytostatic Effects
The cytostatic potential of a compound is typically evaluated by its ability to inhibit cell growth and arrest the cell cycle at specific phases. The half-maximal inhibitory concentration (IC50) for cell growth is a key metric for quantifying this effect. The following table summarizes the available IC50 data for Hedamycin (a close structural and functional analog of this compound) and other well-known cytostatic agents across various cancer cell lines.
| Compound | Cell Line | Assay | IC50 | Cell Cycle Arrest Phase(s) |
| Hedamycin | HCT116 (Colon Carcinoma) | Sulforhodamine B | 0.2 nM | G1, S, and G2[1] |
| Doxorubicin | PC3 (Prostate Cancer) | MTT | 2.64 µg/mL | G2/M[2] |
| HCT116 (Colon Carcinoma) | MTT | 24.30 µg/mL | Not specified | |
| HepG2 (Hepatocellular Carcinoma) | MTT | 14.72 µg/mL | Not specified | |
| MCF-7 (Breast Cancer) | MTT | 2.50 µM | Not specified[3] | |
| Camptothecin | HT29 (Colon Carcinoma) | MTT | 37 nM | S, G2/M[4][5] |
| LOX (Melanoma) | MTT | Not specified | S, G2/M[4][5] | |
| SKOV3 (Ovarian Cancer) | MTT | Not specified | S, G2/M[4][5] | |
| MCF-7 (Breast Cancer) | MTT | 0.089 µM | Not specified[6] | |
| HCC1419 (Breast Cancer) | MTT | 0.067 µM | Not specified[6] | |
| Rapamycin | MDA-MB-231 (Breast Cancer) | CCK-8 | 12.2 µM | G0/G1[7][8] |
| BT-549 (Breast Cancer) | CCK-8 | 15.9 µM | G0/G1[7][8] | |
| Ca9-22 (Gingival Carcinoma) | Not specified | 10 µM | G2/M[9] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Multi-well spectrophotometer
Procedure for Adherent Cells:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Aspirate the spent culture medium from each well, ensuring adherent cells remain undisturbed.
-
Add 50 µL of serum-free medium to each well.
-
Add 10 µL of MTT Reagent to each well.
-
Incubate the plate at 37°C with 5% CO₂ for 2-4 hours until a purple precipitate is visible.
-
Aspirate the MTT solution carefully without disturbing the formazan (B1609692) crystals.
-
Add 100 µL of Detergent Reagent (solubilization solution) to dissolve the formazan crystals.
-
Leave at room temperature in the dark for 2 hours.
-
Record absorbance at 570 nm.
Procedure for Suspension Cells:
-
Plate cells as described for adherent cells.
-
After the initial incubation, centrifuge the microplate at 1,000 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully aspirate the supernatant.
-
Add 50 µL of serum-free medium to each well.
-
Add 10 µL of MTT Reagent.
-
Incubate for 2 to 4 hours until a purple precipitate is visible.
-
Add 100 µL of Detergent Reagent.
-
Leave at room temperature in the dark for 2 hours.
-
Record absorbance at 570 nm.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (cold)
-
Propidium (B1200493) Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Harvest cells and prepare a single-cell suspension.
-
Fix the cells by adding them dropwise to cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in RNase A solution and incubate to degrade RNA.
-
Add PI staining solution and incubate in the dark.
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
Visualizing Mechanisms and Workflows
To illustrate the underlying mechanisms and experimental processes, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Hedamycin-induced DNA damage signaling pathway leading to cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis using propidium iodide and flow cytometry.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Frontiers | Induced Cell Cycle Arrest in Triple-Negative Breast Cancer by Combined Treatment of Itraconazole and Rapamycin [frontiersin.org]
- 8. Induced Cell Cycle Arrest in Triple-Negative Breast Cancer by Combined Treatment of Itraconazole and Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Pluraflavin A: A Procedural Guide
Pluraflavin A, a compound with noted cytotoxic properties, necessitates meticulous handling and disposal procedures to ensure personnel safety and environmental protection. Due to its potential biological activity, all materials contaminated with this compound must be treated as hazardous waste.
Immediate Safety and Handling
Before beginning any procedure that involves this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Required Personal Protective Equipment (PPE):
-
Gloves: Use chemical-resistant gloves.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1]
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to prevent inhalation of any airborne particles.[1]
Hazard and Disposal Summary
The following table summarizes the key hazard classifications and disposal recommendations for a cytotoxic compound like this compound.
| Property | Value / Recommendation | Source(s) |
| Hazard Classification | Cytotoxic, potentially mutagenic, or teratogenic. | [2] |
| Primary Disposal Route | Hazardous Waste Incineration. | [3] |
| Sewer/Drain Disposal | Strictly Prohibited. | |
| Trash Disposal | Prohibited for chemical and contaminated materials. | |
| Container Type | Chemically compatible, leak-proof, rigid, and sealed. | |
| Waste Labeling | "Hazardous Waste," "Cytotoxic," full chemical name. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be managed through your institution's designated hazardous waste program. The following protocol outlines the necessary steps for waste segregation, collection, and preparation for disposal.
Experimental Protocol for Waste Segregation and Collection
-
Personal Protective Equipment (PPE): Before handling any this compound waste, ensure you are wearing the appropriate PPE as detailed above.
-
Waste Identification: Identify all waste streams containing this compound. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Contaminated consumables (e.g., gloves, absorbent pads, weighing papers).
-
-
Solid Waste Collection:
-
Place all contaminated solid materials, such as gloves, wipes, and absorbent pads, into a designated, leak-proof plastic bag or a rigid container specifically for cytotoxic waste. These containers are often color-coded (e.g., purple or red) to signify cytotoxic hazards.
-
For contaminated sharps (needles, scalpels), use a designated, puncture-resistant sharps container labeled for cytotoxic waste.
-
-
Liquid Waste Collection:
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and chemically compatible container. Do not mix with other waste streams unless explicitly permitted by your EHS office.
-
The container must have a secure, screw-top cap to prevent leaks and evaporation. Keep the container closed at all times except when adding waste.
-
-
Decontamination of Empty Containers:
-
An empty container that held this compound is still considered hazardous waste.
-
It is best practice to triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, deface or remove the original label and dispose of the container as regular trash, if permitted by your institution.
-
Labeling and Storage
-
Hazardous Waste Labeling: As soon as the first item of waste is added, affix a hazardous waste label to the container, provided by your institution's EHS office. The label must include:
-
The words "Hazardous Waste" and "Cytotoxic."
-
The full chemical name: "this compound."
-
An accumulation start date.
-
-
Storage Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation.
-
Secondary Containment: It is highly recommended to store the waste container within a larger, chemically resistant secondary containment bin to prevent the spread of material in the event of a leak.
-
Segregation: Ensure the this compound waste is stored separately from incompatible materials.
Final Disposal Logistics
-
Arrange for Pickup: Once the waste container is full (typically around 90% capacity) or ready for disposal, contact your institution's EHS department or the designated hazardous waste management office to schedule a pickup.
-
Documentation: Complete any necessary waste pickup forms or logs as required by your institution.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the safe disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
